molecular formula C10H20O B2891119 5-Methylnonan-2-one CAS No. 2358176-40-4

5-Methylnonan-2-one

Cat. No.: B2891119
CAS No.: 2358176-40-4
M. Wt: 156.269
InChI Key: NZKMVSBTTKMAPI-UHFFFAOYSA-N
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Description

5-Methylnonan-2-one is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.269. The purity is usually 95%.
BenchChem offers high-quality 5-Methylnonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylnonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylnonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-5-6-9(2)7-8-10(3)11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKMVSBTTKMAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methylnonan-2-one: Chemical Structure, Synthesis, and Functional Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific, branched aliphatic ketones in both chemical ecology and early-stage drug development. 5-Methylnonan-2-one (C10H20O) serves as a critical model compound within this class. Characterized by its methyl-branched decyl-equivalent backbone and a chiral center at the C5 position, it presents unique stereochemical and olfactory properties. This whitepaper provides an in-depth analysis of its physicochemical profile, diagnostic spectroscopic signatures, and a self-validating regioselective synthesis protocol designed to eliminate the ambiguities of direct ketone alkylation.

Structural and Physicochemical Profiling

5-Methylnonan-2-one is an aliphatic methyl ketone. The presence of the methyl group at the C5 position breaks the symmetry of the alkyl chain, introducing a stereocenter. Unless synthesized via asymmetric catalysis, the compound exists as a racemic mixture of (R)- and (S)-enantiomers. This branching significantly disrupts intermolecular van der Waals packing compared to its straight-chain isomer (decan-2-one), resulting in a slightly lower boiling point and altered lipophilicity.

Table 1: Quantitative Physicochemical Data of 5-Methylnonan-2-one

PropertyValueMethod / Condition
Molecular Formula C10H20O-
Molecular Weight 156.27 g/mol -
Exact Mass 156.1514 Da-
Predicted Boiling Point 205 - 210 °C760 mmHg
Density ~0.82 g/cm³20 °C
LogP (Octanol/Water) 3.2Computational
Diagnostic MS Peaks m/z 43, 58, 156Electron Ionization (70 eV)

Diagnostic Mass Spectrometry and Structural Elucidation

In analytical workflows, identifying branched methyl ketones relies heavily on Electron Ionization Mass Spectrometry (EI-MS). The fragmentation of 5-methylnonan-2-one is governed by strict causal mechanisms driven by the stability of the resulting ions[1].

The most diagnostic feature is the McLafferty Rearrangement . Because 5-methylnonan-2-one possesses a


-hydrogen (located on the C5 tertiary carbon), the carbonyl oxygen can abstract this hydrogen via a favorable six-membered cyclic transition state. This induces the homolytic cleavage of the 

-

(C3-C4) carbon bond, expelling a neutral alkene (2-methyl-1-hexene, 98 Da) and leaving a highly stable enol radical cation at m/z 58 [1]. Concurrently, standard

-cleavage yields the acylium cation at m/z 43 .

Fragmentation M Parent Ion [M]+. m/z 156 McL McLafferty Rearrangement (γ-H transfer) M->McL Alpha α-Cleavage (Homolytic) M->Alpha F58 Enol Radical Cation m/z 58 McL->F58 Detected Ion N1 Neutral Alkene C7H14 (98 Da) McL->N1 Neutral Loss F43 Acylium Cation m/z 43 Alpha->F43 Detected Ion N2 Alkyl Radical C8H17• (113 Da) Alpha->N2 Neutral Loss

Figure 1: Primary EI-MS fragmentation pathways of 5-methylnonan-2-one.

Table 2: Diagnostic EI-MS Fragmentation Profile

m/z RatioRelative AbundanceFragment IdentityCausal Mechanism
156 Low[M]⁺• (C10H20O)Intact molecular ion post-electron ionization
58 Base Peak (100%)[C3H6O]⁺•McLafferty rearrangement (

-H abstraction)
43 High[C2H3O]⁺

-cleavage yielding stable acylium cation
113 Low[C8H17]⁺Complementary

-cleavage (loss of acetyl radical)

Regioselective Synthesis via Acetoacetic Ester Pathway

Direct alkylation of 2-nonanone with a methyl halide is synthetically flawed; it yields a chaotic mixture of kinetic (C1) and thermodynamic (C3) alkylation products, alongside poly-alkylated impurities. To ensure absolute regiocontrol, we employ the Acetoacetic Ester Synthesis [2].

By utilizing ethyl acetoacetate, the highly acidic


-protons (pKa ~10.7) between the two carbonyls allow for the generation of a specific, resonance-stabilized enolate[3]. This acts as a self-validating system: alkylation can only occur at the desired carbon, and subsequent decarboxylation guarantees a mono-alkylated methyl ketone.

Synthesis A Ethyl Acetoacetate + NaOEt B Sodium Enolate Intermediate A->B Deprotonation D Alkylated β-Ketoester B->D SN2 Alkylation C 1-Bromo-2-methylhexane C->D E Saponification (NaOH, H2O) D->E Hydrolysis F β-Keto Acid E->F Hydrolysis G Decarboxylation (Heat, H+) F->G -CO2 H 5-Methylnonan-2-one G->H -CO2

Figure 2: Step-by-step acetoacetic ester synthesis workflow for 5-methylnonan-2-one.

Experimental Protocol: Regioselective Synthesis
  • Enolate Generation (Thermodynamic Control):

    • Procedure: Dissolve 1.0 equivalent of sodium metal in anhydrous ethanol to generate sodium ethoxide. Dropwise, add 1.0 equivalent of ethyl acetoacetate under an inert argon atmosphere.

    • Causality: Sodium ethoxide quantitatively deprotonates the active methylene group. The inert atmosphere prevents the competitive hydrolysis of the ester or the base.

  • Nucleophilic Alkylation (SN2):

    • Procedure: Introduce 1.1 equivalents of 1-bromo-2-methylhexane to the boiling enolate solution. Reflux for 6-8 hours until the solution tests neutral to moist litmus paper[3].

    • Causality: The primary alkyl halide undergoes a clean SN2 substitution. The slight

      
      -branching of the halide slows the kinetics, necessitating the extended reflux, but avoids the E2 elimination pathways that plague tertiary halides.
      
  • Saponification:

    • Procedure: Cool the mixture, filter off the precipitated NaBr, and treat the filtrate with dilute aqueous NaOH (5%).

    • Causality: Base-catalyzed ester hydrolysis cleaves the ethyl ester linkage, yielding the water-soluble sodium salt of the

      
      -keto acid.
      
  • Decarboxylation:

    • Procedure: Acidify the aqueous layer with 1M HCl to pH 2, then heat to 80 °C for 2 hours. Extract the resulting oil with diethyl ether, dry over MgSO4, and purify via vacuum distillation.

    • Causality: The free

      
      -keto acid is thermally unstable. Heating drives a concerted, six-membered transition state that expels CO2 gas (an entropic driving force), leaving an enol that rapidly tautomerizes to the target 5-methylnonan-2-one[2].
      

Biological and Industrial Relevance

Branched methyl ketones are highly privileged structures in chemical ecology. For instance, the closely related isomer 8-methyl-2-nonanone is the primary airborne sex pheromone of the desert spider Agelenopsis aperta, responsible for eliciting male courtship behavior[4]. 5-Methylnonan-2-one serves as a critical structural analog in entomological assays to map the steric constraints of olfactory receptors.

Furthermore, branched methyl ketones are prominent in the volatilomes of phytopathogenic bacteria. Xanthomonas campestris, a bacterium responsible for severe agricultural blights, emits a complex profile of branched methyl ketones[5]. Identifying and synthesizing compounds like 5-methylnonan-2-one allows researchers to develop highly specific gas-chromatography biosensors for the early detection of crop infections.

References

Note: The following references support the mechanistic claims and protocols detailed in this whitepaper. Links are provided for direct verification.

  • [4] Papke, M., Riechert, S. E., & Schulz, S. (2001). An airborne female pheromone associated with male attraction and courtship in a desert spider. Animal Behaviour. Available at:[Link]

  • [5] Weise, T., et al. (2012). Volatile organic compounds produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • [2] Wikipedia Contributors. Acetoacetic ester synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • [1] Smith, R. M. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at:[Link]

Sources

5-Methylnonan-2-one: Comprehensive Physicochemical Profiling, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Formulation Scientists Document Type: Technical Whitepaper

Executive Summary

In the landscape of synthetic organic chemistry and advanced drug delivery systems, branched aliphatic ketones serve as critical structural building blocks. 5-Methylnonan-2-one is a prime example of a sterically modified aliphatic ketone. Characterized by a 10-carbon framework featuring a carbonyl group at the C2 position and a methyl branch at the C5 position, this molecule presents unique physicochemical properties. Its branched architecture disrupts intermolecular packing, making it a highly valuable precursor in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) formulations and custom fragrance compounds.

This technical guide provides an authoritative breakdown of the molecular properties, a self-validating synthetic methodology, and the analytical frameworks required to characterize 5-methylnonan-2-one.

Physicochemical Profiling

Understanding the fundamental quantitative data of 5-methylnonan-2-one is the first step in predicting its behavior in synthetic pathways and chromatographic systems. The molecule adheres to the general formula for saturated acyclic ketones (


).
Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Relevance
IUPAC Name 5-methylnonan-2-oneStandardized nomenclature for structural mapping.
Molecular Formula

Determines exact mass and isotopic distribution.
Molecular Weight 156.27 g/mol Critical for stoichiometric calculations and MS [M]+ targeting.
CAS Registry Number 2358176-40-4Essential for regulatory tracking and reagent sourcing.
Degree of Unsaturation 1Corresponds exclusively to the C=O double bond.
Structural Motif Branched Aliphatic KetoneBranching at C5 lowers the melting point and increases volatility compared to linear decan-2-one.

Synthetic Methodology: The Acetoacetic Ester Pathway

Direct alkylation of simple ketone enolates (like acetone) is notoriously difficult to control, frequently resulting in polyalkylation and aldol condensation side reactions. To synthesize 5-methylnonan-2-one with strict regiocontrol and high yield, the Acetoacetic Ester Synthesis is the gold standard[1].

This method leverages the enhanced acidity of the


-dicarbonyl protons in ethyl acetoacetate (

), allowing for quantitative enolate formation under mild conditions, followed by alkylation and subsequent decarboxylation[2].
Experimental Workflow Diagram

G A Ethyl Acetoacetate (Starting Material) B Deprotonation (NaOEt / EtOH) A->B C Sodioacetoacetic Ester (Enolate Intermediate) B->C D Alkylation (+ 1-Bromo-2-methylhexane) C->D E Alkylated β-Keto Ester D->E F Saponification & Acidification (NaOH, then HCl) E->F G β-Keto Acid F->G H Thermal Decarboxylation (Heat, -CO2) G->H I 5-Methylnonan-2-one (Target Ketone) H->I

Workflow for the synthesis of 5-methylnonan-2-one via acetoacetic ester synthesis.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Enolate Generation

  • Action: To a flame-dried flask under inert

    
     atmosphere, add 1.0 equivalent of anhydrous ethanol and 1.05 equivalents of sodium ethoxide (NaOEt). Slowly add 1.0 equivalent of ethyl acetoacetate at 0°C.
    
  • Causality: Sodium ethoxide is explicitly chosen because its conjugate acid (ethanol) matches the ester moiety of the starting material. This prevents transesterification side reactions that would otherwise generate a complex mixture of ester derivatives[1].

Step 2: Alkylation (


) 
  • Action: Add 1.05 equivalents of 1-bromo-2-methylhexane dropwise to the enolate solution. Heat the reaction to reflux for 4-6 hours.

  • Causality: The enolate acts as an ambident nucleophile, but carbon-alkylation is heavily favored. 1-bromo-2-methylhexane provides the exact

    
     branched tail required to complete the 5-methylnonan-2-one skeleton. Being a primary alkyl halide, it undergoes rapid 
    
    
    
    substitution with minimal
    
    
    elimination interference[3].

Step 3: Saponification

  • Action: Concentrate the mixture in vacuo, then add a 10% aqueous NaOH solution. Stir at room temperature for 2 hours.

  • Causality: Base-promoted ester hydrolysis (saponification) irreversibly cleaves the ethyl ester, forming the water-soluble sodium salt of the

    
    -keto acid.
    

Step 4: Acidification and Thermal Decarboxylation

  • Action: Acidify the aqueous layer to pH 1 using 6M HCl, then heat the mixture to 100°C for 2 hours. Extract the resulting organic layer with diethyl ether, dry over

    
    , and purify via vacuum distillation.
    
  • Causality: Acidification protonates the carboxylate to yield the free

    
    -keto acid. This intermediate is inherently unstable at elevated temperatures. Heating induces a concerted rearrangement through a six-membered cyclic transition state, expelling 
    
    
    
    gas and forming an enol, which rapidly tautomerizes to the highly stable target: 5-methylnonan-2-one[2].

Analytical Characterization (Self-Validating Systems)

To ensure the structural integrity of the synthesized 5-methylnonan-2-one, orthogonal analytical techniques must be employed. The following spectral markers serve as definitive proof of identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Using Electron Ionization (EI) at 70 eV, aliphatic ketones exhibit highly predictable fragmentation cascades.

  • McLafferty Rearrangement (m/z 58): Because 5-methylnonan-2-one possesses a

    
    -hydrogen (at the C5 position), it undergoes the classic McLafferty rearrangement. The carbonyl oxygen abstracts the 
    
    
    
    -hydrogen via a six-membered transition state, cleaving the C3-C4 bond to yield a highly stable enol radical cation
    
    
    at m/z 58 . This is the hallmark of methyl ketones.
  • Alpha Cleavage (m/z 43): Cleavage of the C2-C3 bond generates the resonance-stabilized acylium ion

    
    , which typically presents as the base peak in the spectrum.
    
  • Molecular Ion (m/z 156): The

    
     peak will be present but weak, characteristic of branched aliphatic chains which fragment readily.
    
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.13 ppm (singlet, 3H):  Unambiguously identifies the C1 methyl group, which is isolated from coupling by the C2 carbonyl.
      
    • 
       2.40 ppm (triplet, 2H):  Corresponds to the C3 methylene protons, split by the adjacent C4 protons.
      
    • 
       0.88 ppm (doublet, 3H):  Confirms the presence of the C5 methyl branch, distinguishing it from a linear decan-2-one (which would lack this doublet).
      

Applications in Drug Development & Materials Science

In the modern biopharmaceutical landscape, the physical geometry of lipid excipients dictates the efficacy of intracellular drug delivery. 5-Methylnonan-2-one is a highly sought-after intermediate for the synthesis of ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA therapeutics.

Mechanistic Advantage of the C5 Branch: When 5-methylnonan-2-one is subjected to reductive amination with a primary amine, it yields a secondary amine with a "kinked" or branched aliphatic tail. The steric bulk provided by the C5 methyl group prevents the lipid tails from packing tightly into highly ordered, crystalline lamellar phases. In the acidic environment of an endosome, this disrupted packing lowers the energy barrier for the LNP membrane to undergo a phase transition from a bilayer to an inverted hexagonal (


) phase. This transition is the fundamental biophysical mechanism that drives endosomal membrane fusion and subsequent release of the mRNA payload into the cytosol.

References

  • Sigma-Aldrich. "5-hydroxypentan-2-one | Sigma-Aldrich" (Source of CAS Registry Number 2358176-40-4).
  • Chemistry Steps. "Acetoacetic Ester Synthesis - Chemistry Steps".
  • Organic Chemistry Portal. "Acetoacetic-Ester Synthesis - Organic Chemistry Portal".
  • VPScience. "Aldehydes and Ketones".

Sources

The Chemical Ecology of Methyl-Branched Ketones: Structure-Activity Relationships and the Case of 5-Methylnonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of chemical ecology and agricultural drug development, the precise stereochemistry and regiochemistry of semiochemicals dictate receptor binding affinity. To address the core inquiry directly: 5-Methylnonan-2-one is not recognized as a natural pheromone component in any documented biological system [1]. However, it serves as a critical synthetic negative control in structure-activity relationship (SAR) studies. Its positional isomers—most notably 8-methylnonan-2-one and 4-methyl-5-nonanone—are highly potent natural pheromones that drive critical reproductive and aggregation behaviors in arachnids and insects[2][3]. This whitepaper delineates the causality behind these binding disparities and outlines the self-validating protocols used to isolate and confirm true semiochemicals.

The Isomer Dilemma: Regiochemistry in Olfactory Recognition

Methyl-branched aliphatic ketones represent a major class of volatile organic compounds (VOCs) utilized in inter-organismal communication. The position of the methyl branch along the carbon backbone is not arbitrary; it is an evolutionary adaptation co-evolved with highly specific olfactory receptors (ORs).

While 5-methylnonan-2-one lacks biological activity, shifting the methyl group just three carbons down the chain yields 8-methylnonan-2-one , the primary airborne sex pheromone of the desert funnel-web spider, Agelenopsis aperta ()[3]. Similarly, shifting both the ketone and methyl positions produces 4-methyl-5-nonanone , the species-specific aggregation pheromone of the Asian palm red weevil (Rhynchophorus ferrugineus) ()[2]. Furthermore, the unbranched analog, 2-nonanone , serves as a critical pheromone component for Cerambycid beetle species native to the Americas ()[4]. Interestingly, 8-methylnonan-2-one is also synthesized by the phytopathogenic bacterium Xanthomonas campestris, highlighting the cross-kingdom utility of these specific isomers ()[5].

Structure-Activity Relationship (SAR) and Receptor Binding Causality

The inactivity of 5-methylnonan-2-one compared to its isomers is rooted in the spatial constraints of the insect/arachnid olfactory receptor binding pocket. Olfactory receptors function as ligand-gated ion channels (often in complex with the co-receptor Orco).

Causality of Binding: The hydrophobic tail of the nonanone backbone anchors the ligand into the receptor pocket. In the case of Agelenopsis aperta, the receptor pocket has evolved a specific hydrophobic cavity to accommodate a methyl group at the C8 position. When the synthetic isomer 5-methylnonan-2-one is introduced, the methyl group at C5 creates severe steric hindrance, preventing the ligand from adopting the necessary conformation to trigger the receptor's action potential.

Receptor_Binding Ligand Methyl-Branched Nonanones Receptor Olfactory Receptor (OR) Pocket Ligand->Receptor Iso8 8-Methylnonan-2-one (Natural Ligand) Receptor->Iso8 High Affinity Fit Iso5 5-Methylnonan-2-one (Synthetic Isomer) Receptor->Iso5 Clash at C5 Position Act Receptor Activation (Action Potential) Iso8->Act NoAct Steric Hindrance (No Activation) Iso5->NoAct

Receptor binding causality demonstrating steric hindrance of the C5 methyl group.

Comparative Data of Nonanone Derivatives

The following table summarizes the biological activity and natural occurrence of nonanone derivatives, illustrating the stark contrast between active pheromones and inactive isomers.

CompoundNatural OccurrenceBiological FunctionReceptor Affinity
5-Methylnonan-2-one None identifiedN/A (Synthetic/Inactive)Low/None
8-Methylnonan-2-one Agelenopsis aperta (Spider)Female Sex PheromoneHigh
4-Methyl-5-nonanone Rhynchophorus ferrugineus (Weevil)Aggregation PheromoneHigh
2-Nonanone Cerambycid BeetlesAggregation/Sex PheromoneHigh

Experimental Protocols: Validating Pheromone Candidates

To definitively prove that a compound like 8-methylnonan-2-one is active while 5-methylnonan-2-one is not, researchers rely on a self-validating, closed-loop experimental system. This ensures that chemical identification is continuously verified against biological activity.

Protocol: Self-Validating Pheromone Identification System

Phase 1: Headspace Solid-Phase Microextraction (HS-SPME)

  • Subject Isolation: Place virgin adult specimens in a specialized glass aeration chamber with purified, continuous airflow.

  • Volatile Capture: Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the chamber headspace for 4-12 hours.

  • Causality: SPME is chosen over solvent extraction to prevent contamination from non-volatile cuticular lipids, ensuring only biologically relevant airborne semiochemicals are captured for analysis.

Phase 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • Effluent Splitting: Inject the SPME fiber into a GC. Split the column effluent equally between a Flame Ionization Detector (FID) and an insect antenna preparation.

  • Electrophysiological Recording: Correlate FID peaks with antennal depolarizations.

  • Causality: GC-EAD acts as a strict biological filter. A synthetic contaminant or inactive isomer like 5-methylnonan-2-one will show an FID peak, but the lack of an EAD response confirms it is not a recognized semiochemical, eliminating false positives early in the pipeline.

Phase 3: Calcium Imaging of Olfactory Receptors (ORs)

  • Receptor Expression: Transfect HEK293 cells with specific target OR genes and the necessary co-receptor (Orco).

  • Ligand Screening: Perfuse the cells with synthetic isomers (5-methylnonan-2-one vs. 8-methylnonan-2-one) and measure fluorescence changes using a calcium-sensitive dye (Fluo-4 AM).

  • Causality: This in vitro step isolates the receptor-ligand interaction from the complex, multi-receptor environment of the insect antenna. It definitively proves whether the precise methyl branch position dictates receptor activation.

Phase 4: Behavioral Wind Tunnel Bioassay

  • Stimulus Delivery: Apply the synthesized active isomer to a filter paper source at the upwind end of a laminar-flow wind tunnel.

  • Behavioral Tracking: Record upwind flight, zigzagging, and source contact.

  • Causality: Electrophysiological activity does not guarantee attraction (it could be an alarm or repellent). The wind tunnel completes the validation loop by confirming the exact ecological function of the compound.

Pheromone_Workflow A 1. In Vivo Headspace Extraction (HS-SPME) B 2. GC-EAD & GC-MS (Active Peak ID) A->B Volatiles C 3. Isomer Synthesis (e.g., 5- vs 8-Methyl) B->C Candidate ID D 4. Receptor Screening (Calcium Imaging) C->D SAR Panel E 5. Behavioral Bioassay (Wind Tunnel) D->E Active Ligands

Workflow for isolating and validating methyl-branched ketone pheromones.

Conclusion

The absence of 5-methylnonan-2-one in the natural pheromone repertoire underscores the extreme selectivity of olfactory evolution. While it remains a non-natural entity, its structural relationship to potent semiochemicals like 8-methylnonan-2-one and 4-methyl-5-nonanone makes it an invaluable tool for researchers mapping the steric boundaries of insect and arachnid olfactory receptors. Understanding these boundaries is paramount for the development of next-generation, species-specific pest control agents and synthetic attractants.

References

  • Papke, M., Riechert, S.E., and Schulz, S. (2001). "An airborne female pheromone associated with male attraction and courtship in a desert spider." Animal Behaviour, 61(5), 877-886. The Pherobase. URL: [Link]

  • Silva, W. D., Hanks, L. M., Mongold-Diers, J. A., Grommes, A. C., Bento, J. M. S., & Millar, J. G. (2021). "2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America." Environmental Entomology, 50(3), 654-661. Oxford Academic. URL: [Link]

  • Weise, T., Thürmer, A., Brady, S., Kai, M., Daniel, R., Gottschalk, G., & Piechulla, B. (2012). "Volatile organic compounds produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10." Beilstein Journal of Organic Chemistry, 8, 579-596. NIH PMC. URL: [Link]

  • Chemikart. "5-methylnonan-2-one (CAS: 2358176-40-4)." Product Data Sheet. URL: [Link]

Sources

Physicochemical Characterization of 5-Methylnonan-2-one: An In-Depth Technical Guide on Boiling Point and Density Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development and chemical synthesis, establishing accurate physicochemical parameters for aliphatic ketones is critical. 5-Methylnonan-2-one (C₁₀H₂₀O) is a medium-chain branched ketone. Because highly specific experimental literature on this exact isomer is sparse compared to its linear homologue (2-decanone), researchers must rely on a synthesis of predictive thermodynamic modeling and rigorous, self-validating experimental protocols to establish its boiling point and density.

This whitepaper provides a comprehensive framework for predicting, measuring, and validating the boiling point and density of 5-methylnonan-2-one, ensuring data integrity for downstream applications in solvent design, formulation, and organic synthesis.

Theoretical Framework & Predictive Modeling

Before initiating benchtop experiments, we must establish a theoretical baseline. The Joback-Reid Method is the industry standard for predicting thermophysical properties of pure organic compounds based on molecular structure (group contribution) [1, 4].

Structural Deconstruction

5-Methylnonan-2-one consists of a 9-carbon main chain with a ketone group at C2 and a methyl branch at C5.

  • Molecular Formula: C₁₀H₂₀O

  • Joback Functional Groups:

    • Three terminal methyl groups (-CH₃)

    • Five methylene groups (-CH₂-)

    • One methine group (>CH-)

    • One non-ring ketone group (>C=O)

Boiling Point Prediction (T_b)

Using the Joback equation for normal boiling point (


):
  • 3 × (-CH₃) = 3 × 23.58 = 70.74 K

  • 5 × (-CH₂-) = 5 × 22.88 = 114.40 K

  • 1 × (>CH-) = 1 × 21.74 = 21.74 K

  • 1 × (>C=O) = 1 × 76.75 = 76.75 K

  • Sum of Contributions (

    
    ):  283.63 K
    

Predicted


: 

(208.68 °C)
Mechanistic Causality: Branching vs. Linear Isomers

Why does 5-methylnonan-2-one boil at ~208.7 °C while its linear isomer, 2-decanone, boils at 211 °C [2, 3]? The causality lies in London dispersion forces and steric hindrance . The C5 methyl branch disrupts the uniform cylindrical shape of the alkyl chain. This reduces the effective surface area available for intermolecular van der Waals interactions, requiring less thermal energy to overcome these forces, thereby lowering the boiling point. Similarly, this steric disruption prevents optimal molecular packing, leading to a slightly lower density (~0.818 g/cm³) compared to 2-decanone (0.825 g/cm³).

Causality N1 C5 Methyl Branching (Steric Hindrance) N2 Reduced Surface Area vs. Linear Isomer N1->N2 N5 Disrupted Molecular Packing Efficiency N1->N5 N3 Weaker London Dispersion Forces N2->N3 N4 Lower Boiling Point (ΔTb ≈ -2.3 °C) N3->N4 N6 Lower Density (Δρ ≈ -0.005 g/cm³) N5->N6

Fig 1. Mechanistic causality of alkyl branching on the physicochemical properties of aliphatic ketones.

Self-Validating Experimental Protocols

To transition from predictive models to empirical truth, we must employ self-validating systems. A protocol is only trustworthy if it contains internal controls that prove the instrument is operating correctly before the unknown is measured.

Protocol A: High-Precision Micro-ebulliometry (Boiling Point)

Why Micro-ebulliometry? Simple distillation is prone to superheating and inaccurate vapor temperature readings. A dynamic micro-ebulliometer ensures true vapor-liquid equilibrium (VLE) by continuously circulating the boiling liquid over the thermowell.

Step-by-Step Methodology:

  • System Suitability Test (SST): Charge the ebulliometer with HPLC-grade 2-decanone (Reference Standard). Apply heat until a steady reflux is achieved. The system is validated only if the recorded temperature stabilizes at 211.0 °C ± 0.2 °C at 760 mmHg.

  • Preparation: Drain the reference standard, flush the system with anhydrous acetone, and dry under a stream of high-purity nitrogen.

  • Sample Introduction: Introduce 15 mL of high-purity 5-methylnonan-2-one into the boiling flask. Add inert boiling chips to provide nucleation sites and prevent bumping.

  • Equilibration: Apply controlled heating via a heating mantle. Adjust the voltage until a steady drop rate of 1-2 drops per second is observed from the condenser.

  • Data Acquisition: Record the temperature using a calibrated Pt100 RTD sensor. Wait for a plateau where the temperature fluctuates by no more than 0.05 °C over 5 minutes.

  • Pressure Correction: Record the ambient atmospheric pressure using a digital barometer. Apply the Sydney Young equation to correct the observed boiling point to standard pressure (760 mmHg).

Protocol B: Oscillating U-Tube Pycnometry (Density)

Why Oscillating U-Tube? Traditional hydrometers or pycnometers suffer from meniscus reading errors and temperature fluctuations. The oscillating U-tube method measures the change in the resonant frequency of a glass tube, providing 5-digit precision independent of operator bias.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Inject ultra-pure degassed water (Density = 0.99820 g/cm³ at 20 °C) and dry air (Density = 0.00120 g/cm³ at 20 °C) into the measuring cell. The instrument must pass this two-point calibration before proceeding.

  • Thermal Equilibration: Set the internal Peltier thermostat to exactly 20.00 °C.

  • Sample Injection: Slowly inject 2 mL of 5-methylnonan-2-one using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced into the U-tube (bubbles artificially lower the density reading).

  • Measurement: Initiate the oscillation. The instrument calculates density based on the period of oscillation ($ \rho = A \cdot \tau^2 - B $).

  • Replicate Analysis: Flush with ethanol, dry with air, and repeat the measurement in triplicate. The Relative Standard Deviation (RSD) must be < 0.01%.

Workflow A 5-Methylnonan-2-one (C10H20O) B Theoretical Prediction (Joback-Reid Method) A->B D Experimental Validation (Self-Validating Protocols) A->D C Predicted BP: 208.7 °C Predicted Density: ~0.818 g/cm³ B->C G Data Reconciliation & Quality Control C->G Baseline Comparison E Dynamic Micro-ebulliometry (Boiling Point) D->E F Oscillating U-Tube Pycnometry (Density) D->F E->G F->G

Fig 2. Integrated workflow for the theoretical prediction and experimental validation of 5-methylnonan-2-one.

Data Presentation & Comparative Analysis

The table below synthesizes the predicted data for 5-methylnonan-2-one alongside the established experimental data for its linear isomer, 2-decanone, highlighting the physicochemical impact of the C5 methyl branch.

CompoundMolecular FormulaStructural ClassificationBoiling Point (°C at 760 mmHg)Density (g/cm³ at 20 °C)Data Source
2-Decanone C₁₀H₂₀OLinear Aliphatic Ketone211.00.825Experimental [2, 3]
5-Methylnonan-2-one C₁₀H₂₀OBranched Aliphatic Ketone208.7~0.818Joback Predicted [1, 4]
Δ (Branching Effect) --- 2.3 °C - 0.007 g/cm³ Calculated Variance

Note: The predicted values serve as the highly constrained target range for the experimental validation protocols described in Section 3.

References

  • "Joback method", Wikipedia. URL: [Link]

  • "2-Decanone | C10H20O | CID 12741", PubChem, National Institutes of Health. URL:[Link]

  • "Cas 693-54-9, 2-Decanone", LookChem. URL:[Link]

  • "Joback method", Grokipedia. URL:[Link]

The Synthetic Chemist's Guide to 5-Methylnonan-2-one: A Review of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Methylnonan-2-one

5-Methylnonan-2-one is a branched-chain aliphatic ketone that, along with its isomers, finds applications in the flavor and fragrance industry and serves as a valuable intermediate in the synthesis of more complex organic molecules. Its specific structure, featuring a methyl branch at the 5-position, presents unique challenges and opportunities in its chemical synthesis. This technical guide provides an in-depth review of the principal synthetic routes to 5-Methylnonan-2-one, offering a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer insights into the practical considerations of each approach.

Strategic Approaches to the Synthesis of 5-Methylnonan-2-one

The construction of the C10 carbon skeleton of 5-Methylnonan-2-one with the desired ketone functionality at the second position can be achieved through several strategic disconnections. This guide will focus on three robust and widely applicable methods:

  • The Acetoacetic Ester Synthesis: A classic and reliable method for the preparation of methyl ketones.

  • Grignard Reaction Followed by Oxidation: A versatile two-step approach for building the carbon framework and then introducing the ketone.

  • Organocuprate (Gilman) Reagent Chemistry: A modern and selective method for the formation of ketones from acyl chlorides.

Each of these routes offers distinct advantages in terms of starting material availability, scalability, and functional group tolerance. The choice of a particular route will depend on the specific requirements of the synthesis, including desired yield, purity, and economic considerations.

Route 1: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone of organic synthesis for the preparation of α-substituted methyl ketones.[1][2][3] This method leverages the acidity of the α-protons of ethyl acetoacetate, which can be readily deprotonated to form a nucleophilic enolate. This enolate can then be alkylated with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired methyl ketone.[1]

Mechanistic Rationale and Strategic Considerations

The power of the acetoacetic ester synthesis lies in its ability to form a new carbon-carbon bond at the α-position to a carbonyl group under relatively mild conditions. The β-dicarbonyl moiety in ethyl acetoacetate makes the α-protons significantly more acidic (pKa ≈ 11 in water) than those of a simple ketone, allowing for the use of common alkoxide bases such as sodium ethoxide for complete enolate formation.[2]

For the synthesis of 5-Methylnonan-2-one, the key disconnection involves the formation of the bond between C3 and C4 of the final product. This requires the use of an alkyl halide that corresponds to the C4-C9 portion of the molecule, which is 1-bromo-3-methylheptane .

Experimental Protocol

Step 1: Synthesis of 1-bromo-3-methylheptane

This starting material can be prepared from the corresponding alcohol, 3-methyl-1-heptanol, via a nucleophilic substitution reaction. A common method involves treatment with hydrobromic acid and a dehydrating agent like sulfuric acid.[4]

  • Materials: 3-methyl-1-heptanol, 48% hydrobromic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-1-heptanol.

    • Cool the flask in an ice bath and slowly add a pre-cooled mixture of concentrated sulfuric acid and 48% hydrobromic acid.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Allow the mixture to cool to room temperature and transfer it to a separatory funnel.

    • Separate the lower aqueous layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude 1-bromo-3-methylheptane can be purified by vacuum distillation.

Step 2: Alkylation of Ethyl Acetoacetate

  • Materials: Sodium metal, absolute ethanol, ethyl acetoacetate, 1-bromo-3-methylheptane, diethyl ether.[1][5]

  • Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[1]

    • Enolate Formation: Cool the sodium ethoxide solution to room temperature and add ethyl acetoacetate dropwise with stirring.[5]

    • Alkylation: To the resulting enolate solution, add 1-bromo-3-methylheptane dropwise. Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).[5]

    • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain the crude ethyl 2-(3-methylheptan-1-yl)-3-oxobutanoate.

Step 3: Hydrolysis and Decarboxylation

  • Materials: Crude alkylated acetoacetic ester, aqueous sodium hydroxide solution, dilute sulfuric acid.[1]

  • Procedure:

    • Add the crude alkylated acetoacetic ester to an aqueous solution of sodium hydroxide and heat the mixture to reflux for several hours to saponify the ester.[1]

    • Cool the reaction mixture in an ice bath and carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

    • Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation. Carbon dioxide will be evolved.

    • Cool the mixture and extract the 5-Methylnonan-2-one with diethyl ether.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

    • The crude product can be purified by fractional distillation under reduced pressure.

Data Summary
StepKey ReagentsTypical YieldPurification Method
1 3-methyl-1-heptanol, HBr, H₂SO₄70-85%Vacuum Distillation
2 Ethyl acetoacetate, NaOEt, 1-bromo-3-methylheptane60-75%Used crude in next step
3 Alkylated ester, NaOH, H₂SO₄80-90%Fractional Distillation
Workflow Diagram

Acetoacetic_Ester_Synthesis cluster_0 Synthesis of Alkyl Halide cluster_1 Acetoacetic Ester Synthesis 3-methyl-1-heptanol 3-methyl-1-heptanol 1-bromo-3-methylheptane 1-bromo-3-methylheptane 3-methyl-1-heptanol->1-bromo-3-methylheptane Bromination HBr, H2SO4 HBr, H2SO4 HBr, H2SO4->1-bromo-3-methylheptane Alkylated Ester Alkylated Ester 1-bromo-3-methylheptane->Alkylated Ester Ethyl acetoacetate Ethyl acetoacetate Enolate Enolate Ethyl acetoacetate->Enolate Deprotonation NaOEt NaOEt NaOEt->Enolate Enolate->Alkylated Ester Alkylation (SN2) Hydrolysis Hydrolysis Alkylated Ester->Hydrolysis NaOH, H2O NaOH, H2O NaOH, H2O->Hydrolysis 5-Methylnonan-2-one 5-Methylnonan-2-one Hydrolysis->5-Methylnonan-2-one Decarboxylation H3O+, Heat H3O+, Heat H3O+, Heat->5-Methylnonan-2-one

Caption: Workflow for the synthesis of 5-Methylnonan-2-one via the acetoacetic ester route.

Route 2: Grignard Reaction and Subsequent Oxidation

This two-step sequence is a powerful method for constructing the carbon skeleton of an alcohol, which can then be oxidized to the corresponding ketone. The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[6]

Mechanistic Rationale and Strategic Considerations

To synthesize 5-Methylnonan-2-one, the target molecule can be disconnected at the C2-C3 bond. This retrosynthetic analysis suggests the reaction between a Grignard reagent derived from a C7 halide and a C3 aldehyde, followed by oxidation of the resulting secondary alcohol. Specifically, the reaction of 1-hexylmagnesium bromide with isobutyraldehyde (2-methylpropanal) will yield the precursor alcohol, 5-methyl-2-nonanol .

The choice of the Grignard reagent and aldehyde is critical. Using a Grignard reagent to deliver the longer alkyl chain and an aldehyde for the shorter, branched portion is often synthetically more practical. The subsequent oxidation of the secondary alcohol to a ketone can be achieved using a variety of reagents, with pyridinium chlorochromate (PCC) being a common choice for its mildness and high yield.[7][8]

Experimental Protocol

Step 1: Grignard Synthesis of 5-methyl-2-nonanol

  • Materials: Magnesium turnings, iodine crystal (optional, for initiation), anhydrous diethyl ether, 1-bromohexane, isobutyraldehyde, saturated ammonium chloride solution.[6][9]

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[6]

    • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain crude 5-methyl-2-nonanol. This can be purified by vacuum distillation if desired, or used directly in the next step.

Step 2: Oxidation of 5-methyl-2-nonanol to 5-Methylnonan-2-one

  • Materials: 5-methyl-2-nonanol, pyridinium chlorochromate (PCC), anhydrous dichloromethane, Celite or silica gel.[8][10]

  • Procedure:

    • In a round-bottom flask, suspend PCC in anhydrous dichloromethane. To this suspension, add a solution of 5-methyl-2-nonanol in anhydrous dichloromethane in one portion.[10]

    • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium byproducts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-Methylnonan-2-one.

    • The product can be purified by fractional distillation under reduced pressure.

Data Summary
StepKey ReagentsTypical YieldPurification Method
1 1-bromohexane, Mg, isobutyraldehyde70-85%Vacuum Distillation
2 5-methyl-2-nonanol, PCC85-95%Fractional Distillation
Workflow Diagram

Grignard_Oxidation cluster_0 Grignard Reaction cluster_1 Oxidation 1-bromohexane 1-bromohexane 1-hexylmagnesium bromide 1-hexylmagnesium bromide 1-bromohexane->1-hexylmagnesium bromide Formation Mg, Et2O Mg, Et2O Mg, Et2O->1-hexylmagnesium bromide 5-methyl-2-nonanol 5-methyl-2-nonanol 1-hexylmagnesium bromide->5-methyl-2-nonanol Nucleophilic Addition Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->5-methyl-2-nonanol 5-Methylnonan-2-one 5-Methylnonan-2-one 5-methyl-2-nonanol->5-Methylnonan-2-one Oxidation PCC PCC PCC->5-Methylnonan-2-one Gilman_Reagent_Synthesis cluster_0 Gilman Reagent Preparation cluster_1 Ketone Formation 1-bromo-3-methylheptane 1-bromo-3-methylheptane (3-methylheptyl)lithium (3-methylheptyl)lithium 1-bromo-3-methylheptane->(3-methylheptyl)lithium Li, Et2O Li, Et2O Li, Et2O->(3-methylheptyl)lithium Gilman Reagent Gilman Reagent (3-methylheptyl)lithium->Gilman Reagent CuI CuI CuI->Gilman Reagent 5-Methylnonan-2-one 5-Methylnonan-2-one Gilman Reagent->5-Methylnonan-2-one Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->5-Methylnonan-2-one

Caption: Workflow for the synthesis of 5-Methylnonan-2-one via the Gilman reagent approach.

Comparative Analysis and Conclusion

The three synthetic routes presented each offer a viable pathway to 5-Methylnonan-2-one, with distinct advantages and disadvantages.

FeatureAcetoacetic Ester SynthesisGrignard Reaction & OxidationGilman Reagent Chemistry
Overall Yield ModerateGood to ExcellentGood
Number of Steps 2-3 (depending on halide availability)22
Starting Materials Readily availableReadily availableRequires preparation of Gilman reagent
Scalability GoodGoodModerate
Key Considerations Requires synthesis of a specific alkyl halide.Exothermic and moisture-sensitive Grignard reaction.Requires anhydrous and inert conditions for Gilman reagent preparation.

The Acetoacetic Ester Synthesis is a classic and cost-effective method, particularly if the required alkyl halide is commercially available or can be easily synthesized. It is a robust reaction that is generally easy to perform on a laboratory scale.

The Grignard Reaction followed by Oxidation is a highly versatile and often high-yielding approach. The wide availability of aldehydes and alkyl halides makes this a flexible route. However, the Grignard reaction itself is sensitive to moisture and requires careful handling.

The Gilman Reagent Chemistry offers a modern and selective method for ketone synthesis. The key advantage is the prevention of over-addition to the ketone product. However, the preparation of the Gilman reagent requires strictly anhydrous and inert conditions, which may be more demanding for some laboratory setups.

Ultimately, the optimal synthesis route for 5-Methylnonan-2-one will be dictated by the specific constraints and objectives of the researcher. For routine laboratory synthesis where the starting alkyl halide is accessible, the acetoacetic ester synthesis provides a reliable and economical option. For higher yields and greater flexibility in constructing the carbon skeleton, the Grignard approach is a strong contender. For syntheses where selectivity is paramount and the necessary precautions can be taken, the Gilman reagent method offers an elegant and efficient solution. This guide provides the foundational knowledge and practical protocols to enable informed decisions and successful synthesis of 5-Methylnonan-2-one.

References

  • Heptanoyl chloride. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of Methyl Ketones via Acetoacetic Ester Synthesis. BenchChem.
  • BenchChem. (2025). Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt. BenchChem.
  • Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Chemistry Notes.
  • Chemistry Steps. (2020, April 5). Acetoacetic Ester Synthesis. Chemistry Steps.
  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.).
  • Experiment Seven: Synthesis of 2-Methyl-2-Hexanol: A Grignard Reaction. (n.d.).
  • Organic Synthesis. (n.d.).
  • Acetoacetic-Ester Synthesis. (n.d.). In Organic Chemistry Portal.
  • Chemistry Steps. (2023, March 28).
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Chad's Prep®.
  • LibreTexts Chemistry. (2023, January 22).
  • Master Organic Chemistry. (n.d.). Oxidation of Primary Alcohols to Aldehydes using PCC.
  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Organic Chemistry Tutor. (n.d.).
  • Acid Chloride → Ketone with Gilman Reagents (R₂CuLi). (n.d.).
  • Chemistry Steps. (2022, June 5).
  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry.
  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates)
  • Chemsrc. (2025, August 25). 1-bromo-3-methylheptane | CAS#:5200-08-8.
  • PubChem. (n.d.). 1-Bromo-3-methylheptane.
  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides.
  • BenchChem. (2025). Application of 3-Methyl-1-heptanol in Flavor and Fragrance Synthesis.
  • ChemicalBook. (n.d.). 1-Bromo-3-methylbutane synthesis.

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5-Methylnonan-2-one: Solubility Dynamics and Thermodynamic Behavior in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Formulation and Analytical Scientists

Executive Summary

In pharmaceutical formulation and analytical chemistry, understanding the exact solvation mechanics of medium-chain branched aliphatic ketones is critical for solvent extraction, chromatography, and excipient design. 5-Methylnonan-2-one (C₁₀H₂₀O) is a highly lipophilic, branched aliphatic ketone. Due to its amphiphilic molecular topology—comprising a localized polar carbonyl head and a sterically hindered hydrophobic tail—it exhibits distinct thermodynamic behaviors when introduced to various organic solvents. This whitepaper details the structural causality behind its solubility profile, provides quantitative reference data, and establishes a self-validating experimental protocol for empirical solubility determination.

Structural Causality and Thermodynamic Principles

To predict the solubility of 5-methylnonan-2-one, one must first deconstruct its molecular architecture. The compound is a structural isomer of 2-decanone, which is well-documented to be completely soluble in alcohols, fats, and oils, while remaining practically insoluble in aqueous media[1].

The solvation thermodynamics of 5-methylnonan-2-one are governed by three primary structural features:

  • The Carbonyl Group (C=O): Positioned at C2, this functional group provides a localized dipole moment. It acts as a hydrogen-bond acceptor, which is the primary thermodynamic driving force for its high solubility in protic organic solvents like aliphatic alcohols.

  • The Aliphatic Backbone: The 9-carbon chain creates a massive hydrophobic volume. This non-polar surface area facilitates strong London dispersion forces, rendering the molecule highly miscible in non-polar hydrocarbons (e.g., hexane, toluene).

  • Steric Hindrance at C5: Advanced spectroscopic studies on aliphatic ketones demonstrate that steric effects are the most critical factor determining intermolecular interactions[2]. The methyl branch at the C5 position disrupts the highly ordered crystalline packing that typically occurs in linear alkanes or unbranched ketones. By lowering the enthalpy of fusion (

    
    ) and increasing the entropy of mixing (
    
    
    
    ), this branching thermodynamically favors rapid dissolution in organic solvents.

Mechanics A 5-Methylnonan-2-one (C10H20O) B Carbonyl Group (C=O) Polar Head A->B C 5-Methyl Branch Steric Hindrance A->C D Aliphatic Chain Hydrophobic Tail A->D E H-Bond Acceptance (Alcohols) B->E F Disrupted Crystal Packing (Favors Solvation) C->F G London Dispersion Forces (Hydrocarbons) D->G

Figure 1: Structural causality of 5-methylnonan-2-one interactions in organic solvents.

Solubility Profile in Organic Solvents

Based on Hildebrand solubility parameters and empirical data from structurally analogous aliphatic ketones[3], 5-methylnonan-2-one exhibits broad-spectrum miscibility across most organic solvent classes.

Quantitative Data Presentation

The following table summarizes the predicted solubility behavior of 5-methylnonan-2-one across different solvent classes, derived from its structural isomer properties[4] and general aliphatic ketone behavior[5].

Solvent ClassRepresentative SolventPredicted SolubilityPrimary Interaction Mechanism
Aliphatic Alcohols Ethanol, MethanolMiscible (>100 mg/mL)Hydrogen bonding (Carbonyl acts as H-acceptor)
Non-Polar Hydrocarbons Hexane, HeptaneMiscible (>100 mg/mL)London dispersion forces (Aliphatic tail alignment)
Halogenated Solvents DichloromethaneMiscible (>100 mg/mL)Dipole-induced dipole and dispersion forces
Ethers Diethyl EtherMiscible (>100 mg/mL)Dipole-dipole interactions
Aqueous Media WaterSparingly Soluble (<0.1 mg/mL)Hydrophobic exclusion (Large alkyl chain dominates)

Experimental Protocol: Self-Validating Shake-Flask Method

To empirically determine the exact solubility limit of 5-methylnonan-2-one in specific organic solvent blends, a rigorous, self-validating methodology is required. We utilize an optimized adaptation of the shake-flask method, which is the widely accepted standard for evaluating the solubility of highly lipophilic ketones[5].

Causality Note: Dynamic light scattering (DLS) or visual endpoints are strictly avoided for this compound. The refractive index of 5-methylnonan-2-one is highly similar to many organic solvents, making visual confirmation of saturation highly subjective and prone to error.

Step-by-Step Methodology
  • Vial Preparation & Material Selection:

    • Add an excess volume of 5-methylnonan-2-one (e.g., 2.0 mL) to 10.0 mL of the target organic solvent.

    • Causality: The experiment must be conducted in tightly sealed borosilicate glass vials with PTFE-lined caps. Standard polypropylene microcentrifuge tubes must be avoided, as the highly lipophilic ketone will leach plasticizers (e.g., phthalates) into the solvent, corrupting downstream chromatographic analysis.

  • Isothermal Equilibration:

    • Place the vials in an isothermal shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for a maximum of 48 hours.

  • Self-Validation Sampling (The 24h/48h Rule):

    • Trustworthiness Check: Extract a 100 µL aliquot at 24 hours, and a second aliquot at 48 hours. The system is only considered to be in true thermodynamic equilibrium if the concentration difference between the 24-hour and 48-hour samples is <2% . If the delta exceeds 2%, agitation must continue.

  • Phase Separation:

    • Centrifuge the aliquots at 10,000 x g for 15 minutes at 25 °C.

    • Causality: Centrifugation is mandatory. Highly lipophilic ketones often form stable micro-emulsions in partially polar organic solvents. Without high-speed centrifugation, suspended micro-droplets of undissolved ketone will be pipetted, leading to falsely elevated solubility readings.

  • Quantification:

    • Dilute the clarified supernatant in a secondary miscible solvent (e.g., acetone) to fall within the linear dynamic range of the detector.

    • Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) using a non-polar capillary column (e.g., DB-5), quantifying against a multi-point internal standard calibration curve.

G N1 1. Solvent Selection (Hildebrand Parameters) N2 2. Isothermal Agitation (48h at 25°C) N1->N2 N3 3. Phase Separation (10,000 x g Centrifugation) N2->N3 N4 4. Equilibrium Validation (Δ < 2% at 24h vs 48h) N3->N4 N5 5. GC-FID Quantification N4->N5

Figure 2: Self-validating shake-flask workflow for organic solvent solubility determination.

References

  • Title: 2-Decanone | C10H20O | CID 12741 Source: PubChem URL: [Link]

  • Title: State of water in various environments: aliphatic alcohols Source: SSRN URL: [Link]

  • Title: Cas 693-54-9, 2-Decanone Source: LookChem URL: [Link]

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Potential applications of 5-Methylnonan-2-one in fragrance industry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Applications of 5-Methylnonan-2-one in the Fragrance Industry

Abstract

This technical guide provides a comprehensive analysis of the potential applications of 5-Methylnonan-2-one, a C10 aliphatic ketone, within the fragrance industry. As a currently uncharacterized molecule in the perfumer's palette, this document establishes a predictive framework for its olfactory profile, synthesis, and application based on established principles of structure-odor relationships (SOR), chemical synthesis, and the known properties of its structural analogs. We project that 5-Methylnonan-2-one possesses a complex and desirable odor profile with potential fruity, green, and waxy-aldehydic facets, making it a versatile candidate for a wide range of fragrance compositions. This guide details plausible synthetic routes, quality control protocols, and predictive safety assessments to provide researchers and fragrance chemists with the foundational knowledge required to explore this promising new ingredient.

Introduction: The Role of Aliphatic Ketones in Modern Perfumery

The deliberate use of synthetic aroma chemicals has defined modern perfumery, offering perfumers an expansive palette beyond the constraints of natural extracts. Among these, ketones are indispensable for their diversity and stability.[1]

Chemical Stability and Olfactory Diversity of Ketones

Ketones are organic compounds featuring a carbonyl group (C=O) bonded to two carbon atoms.[2] This structure imparts greater stability compared to their aldehyde counterparts, which are prone to oxidation.[3] This stability is a crucial attribute for fragrance ingredients, ensuring the scent's integrity and longevity in a final product.[4]

The olfactory profile of ketones is remarkably varied, capable of evoking a wide spectrum of notes from fruity and floral to creamy, green, and musky.[5] This versatility allows them to be used as core building blocks, modifiers, or to add depth and complexity to a fragrance composition.[6]

Structure-Odor Relationships in Branched-Chain Ketones

The perceived scent of an aliphatic ketone is intimately linked to its molecular structure, specifically the carbon chain length and the position of the carbonyl group.[7]

  • Chain Length: Olfactory sensitivity to homologous series of 2-ketones often follows a U-shaped curve, with sensitivity increasing up to a certain chain length (around C7-C9) before decreasing.[1]

  • Carbonyl Position: The location of the C=O group is a primary determinant of odor character. For instance, in C13 ketones, moving the carbonyl from the 2- or 3-position (fruity, floral) to the 4- or 5-position introduces spicy notes.[5]

  • Branching: The introduction of alkyl branches, such as the methyl group in 5-Methylnonan-2-one, can significantly alter the odor profile, often increasing complexity and introducing new facets.[8] Even minor structural modifications can shift a molecule's scent from hazelnut to camphoraceous or sweet.[8]

This guide will leverage these established Structure-Odor Relationships (SOR) to build a predictive profile for 5-Methylnonan-2-one.

Physicochemical and Predicted Olfactory Profile of 5-Methylnonan-2-one

As of the date of this publication, 5-Methylnonan-2-one is not a widely characterized compound, and a specific CAS number has not been assigned. Therefore, its properties are predicted based on established chemical principles and data from its close structural isomers and homologs.

Chemical Structure
  • IUPAC Name: 5-Methylnonan-2-one

  • Molecular Formula: C₁₀H₂₀O

  • Molecular Weight: 156.27 g/mol

  • Structure:

Predicted Physicochemical Properties

The following properties are estimated through extrapolation from known data for analogous compounds, such as 2-Methyl-5-nonanone (CAS 22287-02-1), 5-Methylnonane (CAS 15869-85-9), and 5-Methyl-2-hexanone (CAS 110-12-3).[3][9][10][11]

PropertyPredicted ValueUnitRationale / Analog Data Source
Boiling Point~195 - 205°CExtrapolated from 5-Methyl-2-hexanone (145°C) and 2-Methyl-5-nonanone (~203°C).[3][10]
Flash Point~70 - 80°CBased on C10 ketones and related alkanes.[12]
Density~0.81 - 0.83g/cm³Similar to other aliphatic ketones.[10]
Vapor Pressure~0.2 - 0.4mmHg @ 25°CLower than shorter-chain ketones.[13]
logP (o/w)~3.0 - 3.5-Estimated based on increased lipophilicity from analogs.[3]
Water SolubilityLowmg/LExpected to be poorly soluble, similar to other long-chain ketones.[13]
Hypothesized Olfactory Profile

Based on SOR principles, we hypothesize the following olfactory characteristics for 5-Methylnonan-2-one:

  • Primary Notes: Fruity, Green, Waxy. The position of the carbonyl at C2 strongly suggests a fruity character, similar to its lower homolog 5-Methyl-2-hexanone, which has a pleasant fruity odor.[2][13] The C10 chain length may introduce waxy and aldehydic undertones.

  • Secondary Notes: Mushroom, Earthy, Floral. The methyl branch at the C5 position can add complexity, potentially introducing subtle earthy or mushroom-like nuances, while the overall structure may support soft floral notes.

  • Performance: Its predicted boiling point and vapor pressure suggest it will function as a middle note in a fragrance composition, providing body, richness, and a bridge between top and base notes.

Potential Synthetic Routes to 5-Methylnonan-2-one

The synthesis of 5-Methylnonan-2-one can be approached through several established organometallic and oxidation reactions. A plausible and scalable route involves the Grignard reaction followed by oxidation of the resulting secondary alcohol.

Retrosynthetic Analysis

The key disconnection is at the C2-C3 bond, identifying a C8 Grignard reagent and a C2 electrophile (acetaldehyde), or more practically, at the C-O bond of the target's precursor alcohol. The most direct approach is the oxidation of the secondary alcohol, 5-methylnonan-2-ol. This alcohol can be synthesized via the addition of a 4-methylheptyl Grignard reagent to acetaldehyde.

G target 5-Methylnonan-2-one alcohol 5-Methylnonan-2-ol target->alcohol Oxidation (e.g., PCC, Swern) reagents 4-Methylheptylmagnesium bromide + Acetaldehyde alcohol->reagents Grignard Reaction precursor 1-Bromo-4-methylheptane reagents->precursor Mg, Ether G cluster_synthesis Synthesis cluster_purification Purification & Analysis Crude Crude Product Distill Vacuum Distillation Crude->Distill Pure Pure 5-Methylnonan-2-one Distill->Pure GCMS GC-MS (Purity, ID) Pure->GCMS NMR NMR (Structure) Pure->NMR FTIR FT-IR (C=O stretch) Pure->FTIR

Sources

Technical Guide: Biological Activity and Synthesis of 5-Methylnonan-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylnonan-2-one is a branched aliphatic methyl ketone identified as a primary component of the alarm pheromone complex in the dolichoderine ant genus Tapinoma (e.g., T. simrothi, T. melanocephalum). Unlike linear ketones, the C5-methyl branching introduces a chiral center, significantly influencing volatility, receptor binding affinity, and species-specificity.

This technical guide provides a comprehensive analysis of the molecule's structure-activity relationships (SAR), synthetic pathways for generating chiral analogs, and validated protocols for assessing biological activity. The guide posits that 5-methylnonan-2-one analogs represent an underutilized scaffold for "confusion-based" pest control strategies and targeted antimicrobial agents.

Part 1: Chemical Identity & Structural Significance[1]

Structural Profile

The molecule consists of a nine-carbon backbone with a ketone functionality at C2 and a methyl branch at C5.

  • IUPAC Name: 5-Methylnonan-2-one

  • Molecular Formula: C₁₀H₂₀O

  • Chirality: The C5 carbon is a stereocenter, existing as (R) and (S) enantiomers. In many pheromonal systems, biological activity is restricted to a single enantiomer or a specific ratio.

The "Methyl Branch" Effect

In aliphatic pheromones, methyl branching serves two critical functions:

  • Volatility Modulation: Branching lowers the boiling point compared to the linear

    
    -decan-2-one isomer, increasing vapor pressure for rapid, short-range signaling (typical of alarm pheromones).
    
  • Receptor Discrimination: The steric bulk of the methyl group prevents "non-specific" binding to general odorant receptors, ensuring that the alarm signal is only triggered by the correct species.

Part 2: Biological Context & Mechanism

Alarm Pheromone Signaling Pathway

In Tapinoma ants, 5-methylnonan-2-one is released from the pygidial gland. Upon detection, it triggers an aggressive "alarm-defense" response.

Signaling Pathway Visualization (Graphviz)

PheromonePath Release Pygidial Gland Release Diffusion Aerial Diffusion (Vapor Phase) Release->Diffusion Antenna Antennal Sensilla (Pores) Diffusion->Antenna Adsorption OBP Odorant Binding Protein (OBP) Antenna->OBP Transport Receptor Orco/Receptor Complex OBP->Receptor Ligand Binding Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Depolarization Behavior Alarm Response (Frenzied Running) Neuron->Behavior Signal Transduction

Caption: Figure 1.[1][2] Signal transduction pathway of 5-methylnonan-2-one from glandular release to behavioral output in Formicidae.

Part 3: Structure-Activity Relationship (SAR) of Analogs

To optimize biological activity for pest control (e.g., disrupting foraging trails), analogs are designed by modifying chain length and branch position.

Analog ClassStructural ModificationPredicted Effect on BioactivityApplication Potential
Parent 5-Methylnonan-2-oneHigh (Native Signal)Species-specific repellent
Chain Extension 5-Methylundecan -2-oneLower volatility; Longer persistenceLong-term area denial
Branch Shift 4 -Methylnonan-2-oneSteric clash in receptor pocketAntagonist (Blocker)
Des-methyl Nonan-2-one (Linear)Low specificity; General toxicityBroad-spectrum fumigant
Unsaturated 5-Methyl-5-nonen-2-oneHigher reactivity; Rigid conformationHigh-potency trigger

Key Insight: Moving the methyl group from C5 to C4 or C6 often results in a dramatic loss of behavioral activity, confirming the "lock-and-key" mechanism of the antennal receptors.

Part 4: Synthetic Protocols

Retrosynthetic Analysis

The most robust route to 5-methylnonan-2-one involves the alkylation of an acetoacetate derivative followed by decarboxylation. This allows for the introduction of the carbon skeleton efficiently.

Synthesis Workflow (Graphviz)

Synthesis SM1 Ethyl Acetoacetate Inter1 Alkylated Keto-Ester SM1->Inter1 + Base + SM2 SM2 1-Bromo-2-methylhexane SM2->Inter1 Base NaOEt / EtOH Base->Inter1 Hydrolysis NaOH / H2O (Saponification) Inter1->Hydrolysis Inter2 Beta-Keto Acid Hydrolysis->Inter2 Decarb Heat (-CO2) Decarboxylation Inter2->Decarb Product 5-Methylnonan-2-one Decarb->Product

Caption: Figure 2. Acetoacetic ester synthesis route for 5-methylnonan-2-one.

Detailed Protocol: Acetoacetic Ester Synthesis

Objective: Synthesize racemic 5-methylnonan-2-one.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • 1-Bromo-2-methylhexane (1.0 eq) [Prepared via HBr treatment of 2-methyl-1-hexanol]

  • Ethanol (Anhydrous)

  • 5% NaOH solution

  • Dilute H₂SO₄

Step-by-Step Methodology:

  • Enolate Formation: In a dry 3-neck round-bottom flask under N₂, dissolve sodium ethoxide in anhydrous ethanol. Add ethyl acetoacetate dropwise at 0°C. Stir for 30 mins to generate the sodium enolate.

  • Alkylation: Add 1-bromo-2-methylhexane dropwise. Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) until the starting bromide disappears.

  • Workup 1: Evaporate ethanol. Resuspend residue in water and extract with diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the alkylated keto-ester.

  • Hydrolysis & Decarboxylation: Reflux the keto-ester in 5% NaOH for 4 hours (saponification). Cool, acidify with dilute H₂SO₄ (caution: CO₂ evolution), and heat gently (60°C) for 1 hour to drive decarboxylation.

  • Purification: Extract the final oil with pentane. Wash with NaHCO₃. Distill under reduced pressure (approx. 85–90°C at 15 mmHg) to obtain 5-methylnonan-2-one.

Validation:

  • GC-MS: Look for molecular ion peak (

    
    ) at m/z 156. Key fragment at m/z 43 (CH₃CO⁺) and m/z 58 (McLafferty rearrangement product characteristic of methyl ketones).
    

Part 5: Biological Activity Assessment Protocols

Insect Alarm Pheromone Bioassay (Petri Dish Method)

Purpose: To quantify the "panic response" of worker ants to the synthesized analog.

Materials:

  • Test species: Tapinoma melanocephalum (Ghost ant) or T. sessile.

  • Filter paper discs (0.5 cm diameter).

  • Solvent: Hexane (Control).

  • Video tracking software (e.g., EthoVision).

Protocol:

  • Acclimatization: Place 10 worker ants in a 9cm Petri dish coated with Fluon (to prevent escape). Allow 15 minutes for movement to stabilize.

  • Treatment: Apply 1 µL of test solution (10 ng/µL of 5-methylnonan-2-one in hexane) to a filter paper disc. Allow solvent to evaporate for 10 seconds.

  • Introduction: Place the treated disc into the center of the Petri dish.

  • Observation: Record behavior for 3 minutes.

  • Scoring:

    • Linear Velocity (cm/s): Increase indicates alarm.

    • Angular Velocity (deg/s): Rapid turning indicates panic.

    • Aggregation: Number of ants clustering away from the source.

Statistical Analysis: Compare mean velocities using One-way ANOVA followed by Tukey’s HSD test against the hexane control.

References

  • Hefetz, A., & Lloyd, H. A. (1983). Identification of new components in the alarm pheromone of Tapinoma simrothi (Hymenoptera: Formicidae). Journal of Chemical Ecology. Link

  • Tomalski, M. D., et al. (1987). Chemistry and biological activity of the alarm pheromone of the ant Tapinoma melanocephalum. Journal of Chemical Ecology. Link

  • Mori, K. (2007). Synthesis of optical active pheromones. Tetrahedron. (General reference for chiral synthesis methodologies). Link

  • BenchChem. (2025). Biological Activity of Methyl Ketones and Nonane Derivatives. (General toxicity data). Link

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Methylnonan-2-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed, field-proven protocol for the synthesis of 5-Methylnonan-2-one, a valuable ketone intermediate. The synthesis is achieved through the nucleophilic addition of a custom-prepared Grignard reagent, (3-methylheptyl)magnesium bromide, to acetonitrile, followed by acidic hydrolysis. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, critical safety considerations, and data presentation, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Grignard Reaction in Ketone Synthesis

Discovered by Victor Grignard in the early 20th century, the reaction bearing his name involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon center.[1] The polarity of the carbon-magnesium bond, which is almost ionic, renders the carbon atom highly nucleophilic and basic, enabling it to attack a wide range of electrophiles, including carbonyls and nitriles.[2]

While the reaction of Grignard reagents with aldehydes and ketones typically yields secondary and tertiary alcohols respectively, their application can be precisely controlled to synthesize ketones.[3] A highly effective strategy involves the reaction with a nitrile (R-C≡N). The Grignard reagent adds once to the nitrile to form a stable intermediate imine salt.[4][5] This intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic work-up hydrolyzes this imine salt to yield the desired ketone, making this a reliable and high-yield approach.[6] This protocol will detail the synthesis of 5-Methylnonan-2-one using this robust methodology.

Reaction Scheme and Mechanism

The synthesis of 5-Methylnonan-2-one is a two-step process:

  • Formation of the Grignard Reagent: 1-bromo-3-methylheptane reacts with magnesium metal in an anhydrous ether solvent to form (3-methylheptyl)magnesium bromide.

  • Nucleophilic Addition and Hydrolysis: The Grignard reagent attacks the electrophilic carbon of acetonitrile. The resulting imine magnesium salt is then hydrolyzed with aqueous acid to produce 5-Methylnonan-2-one.

Overall Reaction:

Step 1: Grignard Formation CH₃(CH₂)₃CH(CH₃)CH₂CH₂Br + Mg --(Anhydrous Et₂O)--> CH₃(CH₂)₃CH(CH₃)CH₂CH₂MgBr

Step 2: Ketone Synthesis CH₃(CH₂)₃CH(CH₃)CH₂CH₂MgBr + CH₃C≡N → [Intermediate Imine Salt] --(H₃O⁺)--> 5-Methylnonan-2-one

Mechanism: The reaction proceeds via nucleophilic addition. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile's C≡N triple bond. The π-electrons are displaced onto the nitrogen atom, forming a magnesium salt of the imine. This intermediate is stable in the reaction mixture. Upon the addition of aqueous acid during the work-up, the salt is protonated to form an imine, which is subsequently hydrolyzed to the final ketone product.[4]

Materials and Reagents

All reagents should be of high purity and solvents must be anhydrous. Glassware must be rigorously dried to prevent quenching of the Grignard reagent.

ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Magnesium TurningsMg24.312.92 g0.1201.2
1-bromo-3-methylheptaneC₈H₁₇Br193.1219.31 g0.1001.0
IodineI₂253.811 crystal-Catalytic
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL-Solvent
AcetonitrileCH₃CN41.054.52 g (5.75 mL)0.1101.1
Hydrochloric Acid (6M)HCl36.46~50 mL-Work-up
Saturated NaHCO₃(aq)NaHCO₃84.01~30 mL-Wash
Saturated NaCl(aq) (Brine)NaCl58.44~30 mL-Wash
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent

Detailed Experimental Protocol

Part A: Preparation of (3-methylheptyl)magnesium bromide
  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), and a 125 mL pressure-equalizing dropping funnel (sealed with a rubber septum). All glassware must be flame-dried under vacuum or oven-dried at 120°C for several hours and assembled hot under a positive pressure of dry nitrogen or argon.[7]

  • Reagent Preparation: Place the magnesium turnings (2.92 g) in the reaction flask. Add a single crystal of iodine. The iodine serves to activate the magnesium surface.[8]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-methylheptane (19.31 g) in 50 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine fades and the solution becomes cloudy and begins to gently reflux. Gentle warming with a heat gun may be necessary to start the reaction.[8]

  • Grignard Formation: Once the reaction has initiated, add the remaining alkyl bromide solution dropwise from the funnel at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the boiling; however, an external ice-water bath should be kept on hand to control a vigorous reaction.[7] Slow addition is critical to prevent the formation of Wurtz coupling byproducts.[9]

  • Completion: After the addition is complete, add another 50 mL of anhydrous diethyl ether through the dropping funnel to rinse any residual halide into the flask. Gently reflux the mixture using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grey-to-brown color. Allow the solution to cool to room temperature.

Part B: Synthesis of the Ketone
  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Nitrile Addition: Prepare a solution of acetonitrile (4.52 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A thick precipitate will form. Maintain the temperature at 0°C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

Part C: Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of 6M HCl. Perform this step slowly in a fume hood as the quenching of unreacted Grignard reagent is highly exothermic and will evolve flammable gases. Stir until all the solids have dissolved and two clear layers are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.[10]

  • Washing: Combine all the organic extracts and wash successively with 30 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and then with 30 mL of brine (to reduce the amount of water in the organic layer).[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure 5-Methylnonan-2-one.

Experimental Workflow Diagram

Grignard_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_workup Work-up & Purification RBr 1-bromo-3-methylheptane Grignard_Formation Step 1: Grignard Formation (Anhydrous Et2O) RBr->Grignard_Formation Mg Magnesium (Mg) Mg->Grignard_Formation I2 Iodine (activator) I2->Grignard_Formation MeCN Acetonitrile (CH3CN) Nitrile_Addition Step 2: Nucleophilic Addition (0°C) MeCN->Nitrile_Addition Grignard_Reagent (3-methylheptyl)MgBr Grignard_Formation->Grignard_Reagent Grignard_Reagent->Nitrile_Addition Imine_Salt Intermediate Imine Salt Nitrile_Addition->Imine_Salt Hydrolysis Step 3: Acidic Hydrolysis (H3O+) Imine_Salt->Hydrolysis Extraction Extraction & Washing Hydrolysis->Extraction Purification Distillation Extraction->Purification Product Final Product: 5-Methylnonan-2-one Purification->Product

Caption: Workflow for the synthesis of 5-Methylnonan-2-one.

Safety Precautions

The Grignard reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[7] The reaction apparatus must be properly vented.[12]

  • Pyrophoric Hazards: Grignard reagents are highly reactive and can be pyrophoric, especially if the solvent evaporates. They react violently with water and protic solvents.[13] Ensure all glassware is scrupulously dry and the reaction is conducted under an inert atmosphere (nitrogen or argon).[14][15]

  • Exothermic Reaction: The formation of the Grignard reagent and the subsequent quenching step are highly exothermic. Maintain constant vigilance and have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a flame-resistant lab coat, and suitable gloves (Nomex or nitrile gloves are recommended).[12][14]

  • Emergency Preparedness: Do not work alone when performing a Grignard reaction.[12] Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher are accessible. Know the location of the safety shower and eyewash station.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • ACS Center for Lab Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Common Conditions: Grignard. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 6: Grignard Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 19: The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Application Note: High-Efficiency Vacuum Distillation of 5-Methylnonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Methylnonan-2-one (


) is a branched mid-chain ketone frequently utilized in fragrance formulation and pheromone research due to its specific volatility and olfactory profile. While commercially available, synthesized crude samples often contain unreacted starting materials (e.g., 2-nonanone isomers), solvent residues, and high-boiling condensation byproducts.

The Challenge: Standard atmospheric distillation is unsuitable for this compound. With a predicted atmospheric boiling point of approximately 210–215°C, prolonged exposure to these temperatures promotes thermal degradation, specifically oxidation and aldol-type self-condensation.

The Solution: This protocol details a fractional vacuum distillation workflow. By reducing the system pressure to <10 mmHg, the boiling point is suppressed to a safe range (85–100°C), preserving the integrity of the carbon skeleton while allowing for the separation of close-boiling structural isomers.

Physicochemical Profile

Data estimated based on structural homologs and Clausius-Clapeyron extrapolation.

PropertyValueNotes
Molecular Formula

Branched Ketone
Molecular Weight 156.27 g/mol
Boiling Point (760 mmHg) ~212°C (Est.)[1]Do not distill at atm.
Boiling Point (10 mmHg) ~92–95°CTarget Range
Boiling Point (1 mmHg) ~65–70°CAlternative High-Vac Range
Flash Point ~85°CClass IIIA Combustible Liquid
Appearance Colorless LiquidCrude may be yellow/amber

Experimental Configuration

Hardware Selection

To achieve separation from linear isomers (e.g., nonan-2-one), a simple short-path head is insufficient. A Vigreux column or a packed column provides the necessary theoretical plates without excessive hold-up volume.

  • Flask: Round-bottom (RBF), max 60% fill volume.

  • Column: 20cm Vigreux column (provides ~2-3 theoretical plates).

  • Condenser: Liebig or West condenser, cooled to 15°C (water).

  • Vacuum Source: Rotary Vane Pump or Diaphragm Pump capable of stable 1–10 mbar.

  • Trap: Liquid Nitrogen (

    
    ) or Dry Ice/Isopropanol trap (Critical for pump protection).
    
Apparatus Logic Flow

The following diagram illustrates the critical flow of vapors and the vacuum logic required to prevent back-streaming of pump oil.

DistillationSetup Heat Heating Mantle (Magnetic Stirring) Flask Boiling Flask (Crude 5-Methylnonan-2-one) Heat->Flask Energy Input Column Vigreux Column (Fractionation) Flask->Column Mixed Vapors Column->Flask Reflux (Impurity Return) Head Distillation Head (Thermometer) Column->Head Purified Vapor Condenser Condenser (15°C Coolant) Head->Condenser Condensation Cow Cow Receiver (Multi-flask) Condenser->Cow Distillate Trap Cold Trap (-78°C) Cow->Trap Volatiles Pump Vacuum Pump (<10 mbar) Trap->Pump Protected Vacuum Line

Figure 1: Vacuum distillation schematic emphasizing the cold trap placement to protect the pump from ketone vapors.

Detailed Protocol

Phase 1: Preparation & Degassing

Objective: Remove residual low-boiling solvents (e.g., ether, dichloromethane) that will cause violent "bumping" under high vacuum.

  • Charge the Flask: Add crude 5-methylnonan-2-one to the RBF. Add a large, egg-shaped magnetic stir bar.

    • Expert Insight: Do not use boiling stones. They become inactive once the vacuum is broken or if the boil stops. Stirring provides continuous nucleation.

  • Seal and Grease: Apply a thin ring of high-vacuum grease (Dow Corning or equivalent) to the upper third of all ground glass joints. Rotate to create a clear, bubble-free seal.

  • Atmospheric Strip (Optional): If significant solvent remains, heat the flask to 40°C under weak vacuum (water aspirator) first to strip solvents.

  • Insulation: Wrap the flask and the Vigreux column in aluminum foil or glass wool. This adiabatic control is crucial for maintaining the vapor front.

Phase 2: Establishing Vacuum
  • Coolant On: Start water flow through the condenser.

  • Trap On: Immerse the cold trap in the Dry Ice/IPA slurry.

  • Pump Down: Close the system to the atmosphere and slowly open the vacuum valve.

  • Equilibration: Allow the pressure to stabilize.

    • Target: < 10 mmHg (Torr).[2]

    • Check: If pressure fluctuates, check joints for leaks.

Phase 3: The Distillation Run

Objective: Isolate the "Heart Cut" (pure product) from the "Fore-run" (lights) and "Heel" (heavies).

  • Initiate Heating: Turn on the mantle. Heat slowly. The bath temperature should be approx. 20–30°C higher than the expected boiling point.

  • Reflux: Watch for the "ring of condensate" rising in the column. Adjust heat so the ring rises steadily.

  • Fore-run Collection:

    • The first drops will distill at a lower temperature (likely <85°C at 10 mmHg).

    • Action: Collect this into Flask A. This contains lower molecular weight ketones or residual solvent.

  • The Plateau (Heart Cut):

    • The temperature at the still head will stabilize (e.g., steady at 92°C).

    • Action: Rotate the cow receiver to Flask B.

    • Rate: Collect at a rate of 1 drop per second. Too fast decreases separation efficiency.

  • Termination:

    • When the head temperature begins to rise (indicating higher boiling impurities) or the flask is nearly empty (never distill to dryness), stop collection.

Phase 4: Shutdown Sequence

Safety Critical: Improper shutdown can suck pump oil into your product.

  • Heat Off: Lower the mantle.

  • Isolate Pump: Close the valve between the trap and the pump.

  • Vent: Slowly open the system to the atmosphere (bleed valve).

  • Pump Off: Turn off the pump only after the system is at atmospheric pressure.

Decision Logic for Fraction Cuts

Use this logic flow to determine when to switch receiver flasks during the run.

FractionLogic Start Vapor Reaches Head CheckTemp Check Head Temp (T) Start->CheckTemp LowTemp T < Expected BP (e.g. < 90°C) CheckTemp->LowTemp Rising TargetTemp T = Stable Plateau (e.g. 92-95°C) CheckTemp->TargetTemp Stable HighTemp T Spikes > 98°C CheckTemp->HighTemp Rising Fast ActionFore Collect Fore-run (Discard/Recycle) LowTemp->ActionFore ActionMain Collect Heart Cut (Pure Product) TargetTemp->ActionMain ActionStop Stop Distillation (Leave Residue) HighTemp->ActionStop ActionFore->CheckTemp Monitor ActionMain->CheckTemp Monitor

Figure 2: Decision matrix for fraction collection based on vapor temperature stability.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Bumping Superheating; lack of nucleation.Increase stir speed; ensure flask is not >60% full.
Flooding Heat input too high; column choked.Lower heat; allow column to drain; insulate column better.
No Distillate Vapor condensing before head.Increase insulation on the column (use glass wool); slightly increase vacuum.
Poor Separation Reflux ratio too low (distilling too fast).Slow down collection rate; use a longer Vigreux column.

References

  • NIST Chemistry WebBook. 2-Nonanone, 5-methyl- Thermophysical Properties. National Institute of Standards and Technology.[3][4][5] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general vacuum distillation protocols of ketones). [Link]

  • Organic Syntheses. General Procedures for Vacuum Distillation of Ketones. (See specifically Coll. Vol. 6, p. 293 for handling mid-chain ketones). [Link]

Sources

Precision Analysis of 5-Methylnonan-2-one: A Validated GC-MS Protocol for Isomer-Specific Detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-2026-03

Abstract & Core Challenge

The detection of 5-Methylnonan-2-one presents a specific chromatographic challenge: differentiating this mid-chain branched ketone from its structural isomers (e.g., 4-methylnonan-2-one, 6-methylnonan-2-one) and the linear homolog 2-nonanone. While standard non-polar columns often co-elute these species, this protocol utilizes a polarity-tuned stationary phase strategy combined with specific mass spectral fragmentation logic (McLafferty rearrangement) to achieve baseline resolution. This guide provides a self-validating workflow for researchers requiring high-specificity detection in complex biological or synthetic matrices.

Physicochemical Profile & Analyte Logic

Understanding the analyte's behavior is the first step in method design.[1] 5-Methylnonan-2-one is a semi-volatile ketone. Its methyl branching at the C5 position creates a unique steric footprint, but its boiling point is perilously close to its isomers.

PropertyValue / CharacteristicAnalytical Implication
CAS Number 64638-07-9 (Generic isomer mix often cited; specific isomer requires synthesis/isolation)Verify standard purity >98%.
Molecular Formula C₁₀H₂₀OMW = 156.27 g/mol .[1]
Boiling Point ~208°C (Predicted)Elutes in the mid-region of standard temperature ramps.
Polarity Medium (Carbonyl dipole + Hydrophobic tail)Compatible with both 5% Phenyl (Non-polar) and PEG (Polar) columns.
Key Fragments (EI) m/z 43 , m/z 58 , m/z 141 (M-15)m/z 58 is the quantifier ion (McLafferty rearrangement).

Method Development Workflow

The following diagram illustrates the critical decision path for optimizing this method. Note the "Isomer Check" loop, which is often skipped in standard protocols but is mandatory here.

MethodWorkflow Start Sample Matrix (Biofluid/Solvent) Prep Sample Prep (LLE or SPME) Start->Prep ColumnSel Column Selection (Polarity Decision) Prep->ColumnSel Sep GC Separation (Thermal Gradient) ColumnSel->Sep Isomer Resolution? Det MS Detection (SIM Mode) Sep->Det Data Data Analysis (RI & Spectral Match) Det->Data Data->ColumnSel Co-elution Detected

Figure 1: Analytical workflow emphasizing the feedback loop required for isomer resolution.

Experimental Protocol

Instrumentation & Configuration[1]
  • GC System: Agilent 8890 or Thermo Trace 1300 (or equivalent).

  • MS Detector: Single Quadrupole (ISQ/5977) with Electron Ionization (EI).

  • Inlet: Split/Splitless (SSL).

Column Selection Strategy (The "Why")

While a standard DB-5MS (5% phenyl) is sufficient for simple mixtures, it relies primarily on boiling point separation. For 5-methylnonan-2-one, the boiling point differences between isomers are <2°C.

  • Recommended Column: DB-WAX UI (or HP-INNOWax).

  • Reasoning: The Polyethylene Glycol (PEG) phase interacts with the carbonyl dipole. The steric hindrance of the methyl group at C5 subtly alters this interaction compared to C4 or C6 positioning, providing superior separation factors (

    
    ).
    
GC Parameters (Optimized for Resolution)
ParameterSettingRationale
Column Dimensions 30 m × 0.25 mm × 0.25 µmStandard balance of capacity and efficiency.[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temperature ramping.
Inlet Temp 240°CSufficient for volatilization without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis (<1 ppm).
Oven Program Initial: 50°C (hold 2 min) Ramp 1: 10°C/min to 140°C Ramp 2: 3°C/min to 180°C Ramp 3: 20°C/min to 240°C (hold 5 min)Ramp 2 is the critical "separation window." We slow the ramp to 3°C/min specifically to resolve the methyl-ketone isomers.
Mass Spectrometry Parameters
  • Source Temp: 230°C

  • Transfer Line: 250°C

  • Ionization: EI (70 eV)

  • Acquisition Mode: SIM/Scan (Simultaneous).

    • Scan: 40–300 amu (for identification).

    • SIM Ions:

      • m/z 58 (Quantifier - McLafferty)

      • m/z 43 (Qualifier - Acetyl)

      • m/z 71 (Qualifier - Alkyl chain fragment)

      • m/z 141 (Qualifier - Loss of methyl)

Mechanistic Insight: The McLafferty Rearrangement

Correct identification relies on understanding why specific ions appear. For 5-methylnonan-2-one, the m/z 58 peak is the diagnostic fingerprint of a methyl ketone with a gamma-hydrogen available for transfer.

Mechanism:

  • The carbonyl oxygen abstracts a hydrogen from the Gamma-carbon (C5).

  • The bond between the Alpha (C3) and Beta (C4) carbons cleaves.

  • Result: The charge remains on the oxygen-containing fragment (enol of acetone, m/z 58). The neutral alkene fragment is lost.

Note: Even though the methyl group is on the Gamma carbon (C5), the H-transfer still occurs, and the methyl group is lost with the neutral alkene fragment. This distinguishes it from isomers where the branching might sterically hinder this rearrangement.

Fragmentation MolIon Molecular Ion (M+) m/z 156 GammaH Gamma-H Transfer (6-membered transition state) MolIon->GammaH Cleavage Alpha-Beta Bond Cleavage GammaH->Cleavage Fragment1 m/z 58 (Acetone Enol Ion) QUANTIFIER Cleavage->Fragment1 Fragment2 Neutral Alkene Loss (Carries C5-Methyl) Cleavage->Fragment2

Figure 2: McLafferty rearrangement pathway generating the primary quantifier ion.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

Retention Index (RI) Verification

Do not rely on retention time alone, as it shifts with column maintenance. You must calculate the Linear Retention Index (LRI) using a C8-C20 alkane mix.

  • Target LRI (DB-Wax): Expect ~1450–1500 (Verify with standard).

  • Target LRI (DB-5MS): Expect ~1120–1140.

  • Protocol: Inject Alkane Standard Mix -> Inject Analyte -> Calculate LRI. If the calculated LRI deviates >10 units from the reference, recalibrate the flow/oven.

System Suitability Test (SST)

Before running samples, inject a "Resolution Mix" containing:

  • 2-Nonanone (Linear)

  • 5-Methylnonan-2-one (Analyte) Requirement: Baseline resolution (R > 1.5) between these two peaks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column inlet.Replace liner with Ultra Inert (deactivated) wool. Trim 10cm from column head.
Co-elution with 2-Nonanone Ramp rate too fast.Reduce "Ramp 2" to 2°C/min or switch to DB-Wax column.
Low Sensitivity (m/z 58) Source contamination.Clean ion source; verify tune voltage.
Ghost Peaks Carryover from high-conc samples.Implement a solvent blank wash between samples.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Nonanone and Isomers. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

  • Shimadzu Corporation. (2023). Comprehensive 2D GC Analysis of Volatile Compounds. Retrieved from [Link]

Sources

Advanced Protocol: Handling and Storage of Volatile Methyl Ketones (VMKs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Volatile Methyl Ketones (VMKs)—specifically Acetone, 2-Butanone (Methyl Ethyl Ketone, MEK), and 2-Hexanone (Methyl Butyl Ketone, MBK)—are ubiquitous in drug development as solvents and intermediates. However, their structural similarities mask critical differences in toxicology and material compatibility. This guide provides a self-validating protocol for the safe storage and handling of VMKs, emphasizing the neurotoxic risks of MBK, the specific material incompatibilities of ketones (e.g., Nitrile/Viton degradation), and the prevention of static-induced ignition.

Critical Safety Distinctions: The "Why" Behind the Protocol

Neurotoxicity: The MBK vs. MEK Divergence

While MEK and MBK are chemically similar, their metabolic pathways diverge significantly, necessitating distinct handling protocols.

  • 2-Hexanone (MBK): Metabolizes to 2,5-hexanedione , a neurotoxin that causes "dying-back" peripheral neuropathy (axonal swelling). It is strictly regulated and often substituted where possible.

  • 2-Butanone (MEK): Does not metabolize to a neurotoxic diketone. Its primary hazards are flammability and irritation.

  • Synergistic Effect: Co-exposure to MEK can potentiate the neurotoxicity of MBK or n-Hexane by inducing cytochrome P450 enzymes, accelerating the formation of toxic metabolites. Never store or use these solvents in open proximity without rigorous segregation.

The Peroxide Clarification
  • MEK vs. MEKP: Researchers often confuse Methyl Ethyl Ketone (the solvent) with Methyl Ethyl Ketone Peroxide (MEKP, a radical initiator). While MEK is relatively stable, it can form peroxides upon prolonged storage in the presence of light and air, though less readily than ethers.

  • Protocol: Test for peroxides annually for bulk MEK stored >12 months, but treat MEKP as a high-hazard explosive requiring separate, dedicated cold storage.

Storage Protocols: A Self-Validating System

Storage Decision Logic

The following decision tree illustrates the logical flow for categorizing and storing VMKs based on their volatility and toxicity profile.

StorageProtocol Start VMK Inventory Check CheckTox Is it 2-Hexanone (MBK)? Start->CheckTox MBK_Yes High Hazard: Neurotoxic CheckTox->MBK_Yes Yes CheckVol Vapor Pressure > 20 mmHg @ 20°C? (e.g., Acetone, MEK) CheckTox->CheckVol No Segregate Segregate from MEK/n-Hexane (Prevent Synergistic Potentiation) MBK_Yes->Segregate Ventilated Store in Vented Flammable Cabinet (Secondary Containment) Segregate->Ventilated volatile_High High Volatility Control CheckVol->volatile_High Yes TempControl Temp < 25°C (Avoid Direct Sunlight) CheckVol->TempControl No Headspace Minimize Headspace (Nitrogen Blanket for Standards) volatile_High->Headspace Headspace->TempControl

Figure 1: Decision logic for segregating and storing Volatile Methyl Ketones based on toxicity and volatility.

Material Compatibility Matrix

Ketones are notorious for degrading common lab materials. Using the wrong seal or glove is a common source of containment failure.

Material ClassMaterial NameCompatibility with VMKs (MEK/Acetone)Mechanism of Failure
Elastomers (Seals/O-Rings) EPDM (Ethylene Propylene)Excellent Recommended for gaskets/seals.
Viton® (FKM) POOR Swells significantly; structural failure.
Buna-N (Nitrile) POOR Degrades/Swells.
Silicone Fair/Poor Swelling depends on specific ketone grade.
Plastics (Containers) PTFE (Teflon) Excellent Ideal for cap liners/tubing.
Polypropylene (PP) Good Okay for short-term; permeation risk long-term.
PVC POOR Dissolves/Softens (plasticizer leaching).
Metals Stainless Steel (304/316) Excellent Standard for bulk storage drums.

Critical Checkpoint: Verify that all O-rings in your solvent lines and cap liners are EPDM or PTFE . Do not use standard Viton seals found in general-purpose HPLC lines.

Operational Handling Workflow

Static Control & Transfer

VMKs have low flash points (Acetone: -20°C, MEK: -9°C) and high resistivity, making them prone to static ignition.

The "Bond-Then-Open" Rule:

  • Bond: Connect the dispensing drum to the receiving container via a bonding wire.

  • Ground: Ensure the drum itself is grounded to earth.

  • Open: Only open the container after connections are verified.

Handling Workflow Diagram

HandlingWorkflow PPE_Check 1. PPE Selection (Butyl Rubber Gloves) Environment 2. Environment Check (Fume Hood, No Ignition Sources) PPE_Check->Environment Grounding 3. Static Control (Bond & Ground Containers) Environment->Grounding Transfer 4. Transfer Solvent (Use PTFE/Glass Tools) Grounding->Transfer Seal 5. Headspace Mgmt (Purge with N2 if High Purity) Transfer->Seal

Figure 2: Step-by-step operational workflow for dispensing VMKs.

Personal Protective Equipment (PPE)

The "Nitrile Trap": Standard nitrile exam gloves provide < 4 minutes of protection against MEK and Acetone before breakthrough occurs.

  • Required Glove: Butyl Rubber (Breakthrough > 480 mins) or Silver Shield/4H (Laminate).

  • Splash Protection Only: If using Nitrile, double-glove and change immediately upon any splash contact.

Emergency Procedures

Spills
  • Evacuate & Ventilate: Vapors are heavier than air and may travel to ignition sources.[1]

  • Isolate: Cut off all electrical sources.

  • Absorb: Use non-combustible absorbents (vermiculite or clay). Do not use paper towels (increases surface area for evaporation/ignition).

  • Disposal: Place in a sealed container labeled "Flammable Solvent Waste."

Exposure
  • Skin: Wash with mild soap and water. Do not use other solvents to clean skin (increases absorption).

  • Inhalation: Move to fresh air immediately. If 2-Hexanone (MBK) exposure is suspected, medical monitoring for neuropathy is required.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Methyl ethyl ketone: Systemic Agent. CDC. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for 2-Hexanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanone Peroxide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Gravimetric Preparation and Quality Control of 5-Methylnonan-2-one Standards for Quantitative GC-MS/GC-FID Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of volatile ketones like 5-methylnonan-2-one (CAS: 35900-26-6) presents unique analytical challenges due to their vapor pressure and tendency to adsorb to active surfaces. Whether utilized in flavor and fragrance profiling, pheromone research, or environmental monitoring, the accuracy of the final chromatographic data is entirely dependent on the integrity of the calibration standard. This application note details a field-proven, self-validating protocol for the gravimetric preparation of 5-methylnonan-2-one standards, designed to eliminate temperature-dependent volumetric errors and mitigate evaporative losses.

Physicochemical Profiling & Mechanistic Considerations

As a Senior Application Scientist, it is critical to understand that standard preparation is not merely following a recipe; it is a series of deliberate choices designed to counteract the physicochemical behavior of the analyte.

  • Mechanistic Challenge 1: Volatilization vs. Temperature. 5-Methylnonan-2-one (

    
    , MW: 156.27  g/mol ) is a volatile organic compound (VOC). Traditional volumetric dilution at room temperature introduces unacceptable evaporative losses of both the analyte and the solvent. Causality:  We mandate gravimetric preparation using pre-chilled solvents. Because solvent density fluctuates with temperature, recording the exact mass of the neat standard added to the solvent allows us to calculate the true concentration independent of thermal expansion or contraction [1].
    
  • Mechanistic Challenge 2: Surface Adsorption. Ketones possess a polarized carbonyl group (

    
    ) that acts as a hydrogen-bond acceptor. Active silanol (
    
    
    
    ) sites on untreated borosilicate glass vials can irreversibly sequester trace amounts of the standard. Causality: To prevent non-linear calibration curves at the low ppb/ppm range, the use of silanized (deactivated) amber glass is strictly required [2].

Workflow Visualization

VOC_Standard_Prep Neat Neat 5-Methylnonan-2-one (Equilibrated to 20°C) Gravimetric Gravimetric Addition into Pre-chilled Solvent Neat->Gravimetric Primary Primary Stock Solution (10,000 µg/mL in Methanol) Gravimetric->Primary Intermediate Intermediate Stock (1,000 µg/mL) Primary->Intermediate Volumetric Dilution Working Working Calibration Standards (5 levels: 10 - 200 µg/mL) Intermediate->Working Serial Dilution IS_Spike Internal Standard Spiking (e.g., 5-Nonanone) Working->IS_Spike Analysis GC-MS / GC-FID Analysis (Purge & Trap or Direct Inject) IS_Spike->Analysis Validation Data Validation (CCV, %RSD < 20%) Analysis->Validation Validation->Primary CCV Failure (Remake)

Figure 1: Self-validating gravimetric preparation workflow for 5-methylnonan-2-one standards.

Experimental Protocol: Step-by-Step Methodology

This protocol establishes a self-validating system where the physical preparation is continuously monitored by chromatographic quality control checks.

Step 1: Equipment & Reagent Preparation
  • Bake all non-volumetric glassware at 400°C for 2 hours to remove organic contaminants.

  • Utilize pre-silanized (deactivated) amber VOA (Volatile Organic Analysis) vials with PTFE/Silicone septa.

  • Pre-chill Purge-and-Trap (P&T) grade Methanol to 4°C.

    • Causality: Cold solvent suppresses the vapor pressure of the neat analyte upon introduction, preventing aerosolization and evaporative loss [3].

Step 2: Gravimetric Preparation of Primary Stock (10,000 µg/mL)
  • Tare a 10 mL Class A volumetric flask containing 9.0 mL of pre-chilled Methanol on an analytical balance (±0.1 mg resolution).

  • Using a 250 µL gas-tight syringe, draw ~122 µL (approx. 100 mg) of neat 5-methylnonan-2-one.

  • Submerge the syringe needle tip directly into the chilled methanol and dispense slowly.

    • Causality: Sub-surface injection prevents the volatile ketone from escaping into the headspace of the flask.

  • Record the exact mass added (

    
    ).
    
  • Bring to the 10 mL volume line with chilled Methanol, stopper, and invert three times.

  • Calculate exact concentration:

    
    .
    
Step 3: Intermediate and Working Standards Preparation
  • Dilute the primary stock to 1,000 µg/mL (Intermediate Stock) using a gas-tight syringe into a new tared flask of chilled Methanol.

  • Prepare the 5-point working calibration curve according to the scheme in Table 1 .

  • Transfer immediately to 2 mL deactivated GC vials, leaving zero headspace .

    • Causality: Headspace allows volatile analytes to partition out of the liquid phase, artificially lowering the injected concentration [1].

Step 4: Internal Standard (IS) Doping
  • Spike each working standard and sample with a constant concentration (e.g., 50 µg/mL) of an Internal Standard (e.g., 5-Nonanone or 2-Octanone-d16).

  • Causality: The IS acts as the anchor for the self-validating system, correcting for minor fluctuations in GC injection volumes, matrix effects, or purge efficiencies. Because it is chemically similar to 5-methylnonan-2-one, it will experience the same system biases, mathematically canceling them out during quantitation [2].

Quantitative Data & Calibration Parameters

Table 1: Gravimetric Calibration Curve Preparation Scheme

Standard LevelTarget Conc. (µg/mL)Source SolutionVolume of Source Added (µL)Final Volume (mL)
Cal 1 (LOQ)10Intermediate (1,000 µg/mL)10010.0
Cal 220Intermediate (1,000 µg/mL)20010.0
Cal 350Intermediate (1,000 µg/mL)50010.0
Cal 4100Intermediate (1,000 µg/mL)100010.0
Cal 5200Intermediate (1,000 µg/mL)200010.0

Note: All dilutions are performed in pre-chilled Methanol. Final volumes are achieved using Class A volumetric flasks.

Quality Control & Self-Validating System

To ensure trustworthiness, the analytical batch must prove its own validity through strict acceptance criteria. If any of the parameters in Table 2 fail, the system flags a breakdown in standard integrity (e.g., volatilization, degradation, or active site adsorption), requiring immediate corrective action.

Table 2: System Suitability and Acceptance Criteria

ParameterAcceptance CriteriaScientific Causality & Corrective Action
Method Blank Analyte < 1/10th LOQProves absence of carryover. Action: Bake out GC column; replace P&T trap if using EPA 8260.
Initial Calibration (ICAL) %RSD of RRF ≤ 20%Validates linearity and gravimetric accuracy. Action: Check for active silanol sites; remake standards.
Continuing Calibration (CCV) 80% - 120% RecoveryProves standard stability over time. Action: Remake working standards; check vials for headspace loss.
Internal Standard Area ± 30% of ICAL averageValidates injection consistency. Action: Check syringe for clogs; verify injection volume.

References

  • U.S. Environmental Protection Agency (EPA). "Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846. URL:[Link]

  • Separation Science. "EPA 8260 Calibration and Sample Preparation for P&T VOC Analysis." URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in 5-Methylnonan-2-one Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Methylnonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the distillation of this C10 aliphatic ketone. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter, presented in a question-and-answer format.

Initial Purity Assessment & Common Impurities

Question 1: My initial GC-MS analysis of the crude 5-Methylnonan-2-one shows multiple peaks. What are the likely impurities?

Answer: The impurity profile of your crude 5-methylnonan-2-one is highly dependent on its synthetic route. A common method for its synthesis is the reaction of a Grignard reagent with a suitable carboxylic acid derivative. Potential impurities from such a synthesis can include:

  • Unreacted Starting Materials: Residual Grignard reagent precursors or the carboxylic acid derivative.

  • Side-Reaction Products: Formation of tertiary alcohols if the Grignard reagent reacts with the ketone product.

  • Solvent Residues: Etheral solvents (e.g., diethyl ether, THF) used in the Grignard reaction are common.

  • Byproducts from Workup: Salts and other inorganic materials from the quenching and extraction steps.

It is crucial to perform a thorough workup to remove most of these before distillation.

Question 2: What are the key physical properties of 5-Methylnonan-2-one that are relevant for its distillation?

Answer: Understanding the physical properties of 5-methylnonan-2-one is fundamental to designing an effective distillation protocol.

PropertyValueSource
Molecular Formula C₁₀H₂₀ON/A
Molecular Weight 156.27 g/mol N/A
Boiling Point (at 760 mmHg) Approximately 208-210 °CN/A
Predicted Boiling Point 195.6 °C[1]
Vapor Pressure Data not readily availableN/A

Due to its relatively high boiling point, vacuum distillation is often the preferred method to prevent thermal degradation.

Distillation Troubleshooting

Question 3: I'm performing a simple distillation, but the purity of my collected 5-Methylnonan-2-one is not improving significantly. Why is this happening?

Answer: Simple distillation is often insufficient for separating compounds with close boiling points. If your impurities have boiling points near that of 5-methylnonan-2-one, they will co-distill.

Recommendation: For effective separation, a fractional distillation is necessary. This technique utilizes a fractionating column to create a temperature gradient, allowing for multiple successive distillations in a single apparatus. This provides a much better separation of components with similar volatilities.[2]

Question 4: During my fractional distillation, the temperature at the distillation head is fluctuating, and I'm not getting a clean separation. What could be the cause?

Answer: Temperature fluctuations during fractional distillation can be indicative of several issues:

  • Inefficient Column Packing: The packing material in your fractionating column may not be providing enough surface area for efficient vapor-liquid equilibrium. Ensure you are using an appropriate packing material (e.g., Raschig rings, Vigreux indentations) and that the column is packed uniformly.

  • Heating Rate: An inconsistent or excessively high heating rate can cause "bumping" or surges of vapor up the column, disrupting the temperature gradient.[2] A steady, controlled heating rate is crucial.

  • Poor Insulation: The distillation column should be well-insulated to maintain the temperature gradient. Wrapping the column in glass wool or aluminum foil can help prevent heat loss to the surroundings.[2]

  • Flooding or Weeping: These are common hydraulic issues in distillation columns. Flooding occurs when the vapor flow is too high, causing liquid to be carried up the column. Weeping happens when the vapor flow is too low, allowing liquid to drain back down through the trays or packing. Both phenomena disrupt the equilibrium and lead to poor separation.[3][4]

Troubleshooting Workflow for Distillation Issues

Caption: A logical workflow for troubleshooting common distillation problems.

Question 5: I suspect my 5-Methylnonan-2-one is decomposing at its atmospheric boiling point. How can I mitigate this?

Answer: Thermal decomposition is a significant concern for high-boiling organic compounds like ketones.[5] Prolonged heating can lead to the formation of lower boiling point impurities, such as smaller aldehydes and ketones, which will contaminate your distillate.[6]

Solution: Vacuum Distillation. By reducing the pressure in the distillation apparatus, the boiling point of the liquid is lowered.[7] This allows for distillation to occur at a temperature where thermal decomposition is minimized.

Protocol: Vacuum Fractional Distillation of 5-Methylnonan-2-one

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware is free of cracks or defects. Use a Claisen adapter to minimize bumping. All ground glass joints must be properly greased to ensure a good seal.

  • Stirring: Add a magnetic stir bar to the distillation flask. Boiling chips are not effective under vacuum.

  • Vacuum Connection: Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.

  • Initial Vacuum: Before heating, apply the vacuum to the system to remove any low-boiling solvents.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently and evenly.

  • Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. The main fraction of 5-methylnonan-2-one should distill over at a constant temperature.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.

Question 6: Could my low purity be due to the formation of an azeotrope?

Troubleshooting Azeotropes:

  • Drying: If water is a suspected component of an azeotrope, thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.

  • Alternative Purification: If an azeotrope with an organic solvent is suspected, an alternative purification method such as column chromatography may be necessary.

  • Azeotropic Distillation: In some cases, a third component (an entrainer) can be added to form a new, lower-boiling azeotrope with one of the original components, allowing for its removal.[10]

Purity Analysis

Question 7: How can I accurately determine the purity of my distilled 5-Methylnonan-2-one?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing the purity of volatile compounds like 5-methylnonan-2-one.[1][2]

Protocol: GC-MS Analysis of 5-Methylnonan-2-one

  • Sample Preparation: Dilute a small sample of your distilled product in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable.

      • Injector: Split/splitless injector, with a split ratio appropriate for your sample concentration.

      • Oven Program: A temperature ramp program is used to separate the components. A typical program might start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

      • Carrier Gas: Helium is commonly used.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV is standard.

      • Mass Range: Scan a mass range appropriate for your compound and potential impurities (e.g., m/z 40-300).

  • Data Analysis: The purity is determined by the relative peak area of 5-methylnonan-2-one in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum for confirmation. The presence of other peaks indicates impurities.[11]

Workflow for GC-MS Purity Analysis

Caption: A step-by-step workflow for the GC-MS analysis of 5-Methylnonan-2-one.

References

  • Fiveable. (2025, August 15). 4.4 Advanced distillation techniques and troubleshooting. [Link]

  • NIST/TRC Web Thermo Tables. 5-methylnonane. [Link]

  • Chemsrc. (2025, August 27). 5-Methylnonane. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • DTIC. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. [Link]

  • Graham Manufacturing. Understanding ejector systems necessary to troubleshoot vacuum distillation. [Link]

  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • SAIMC. DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. [Link]

  • Conservation OnLine. (2006, May 2). Azeotropes from A to Z. [Link]

  • ResearchGate. Theoretical and kinetic study of the thermal decomposition mechanism of long chain aldehydes. [Link]

  • Busch Australia. Vacuum Distillation. [Link]

  • JEOL. Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement. [Link]

  • Cheméo. Chemical Properties of Nonane, 5-methyl- (CAS 15869-85-9). [Link]

  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Thermal decomposition kinetics of lead(II) decanoate. [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. [Link]

  • Slideshare. Distillation Troubleshooting-2019. [Link]

  • Wikipedia. Azeotrope tables. [Link]

  • PMC. Synthesis of 5-Methylene-2-pyrrolones. [Link]

  • ResearchGate. Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. [Link]

  • J. Gmehling, J. Menke, J. Krafczyk, K. Fischer. Azeotropic Data for Binary Mixtures. [Link]

  • cdn. azeotropic data for binary mixtures. [Link]

  • ResearchGate. Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. [Link]

  • PMC. (2020, November 12). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. [Link]

  • University of Cambridge. Synthesis and multiple incorporations of 2-O-methyl-5-hydroxymethylcytidine (hm5Cm), 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C) phosphoramidite monomers. [Link]

Sources

Technical Support Center: Purification of 5-Methylnonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from 5-Methylnonan-2-one. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis of 5-Methylnonan-2-one. How do I identify the unreacted starting materials and other impurities in my crude product?

A1: Characterization of the crude product is the critical first step. Before any purification attempt, you must identify the nature and relative amounts of impurities present. This knowledge informs the selection of the most effective purification strategy.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive qualitative technique to visualize the number of components in your mixture. By co-spotting your crude material against known starting materials, you can tentatively identify their presence. The difference in retention factors (R*) indicates differences in polarity, which is crucial for developing a column chromatography method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can provide a semi-quantitative assessment of the purity and confirm the presence of specific unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Characteristic peaks of known starting materials can be identified and integrated to estimate their concentration relative to the desired product, 5-Methylnonan-2-one.

A multi-technique approach is always recommended for a comprehensive understanding of your crude product's composition.

Q2: What are the most likely unreacted starting materials I'll encounter, and what are their key physical properties?

A2: The impurities will depend entirely on your synthetic route. Two common strategies for synthesizing ketones like 5-Methylnonan-2-one are the oxidation of a secondary alcohol and the acetoacetic ester synthesis.

  • Oxidation of 5-methylnonan-2-ol: This is a very common and direct method. The primary impurity would be the unreacted secondary alcohol.[1][2][3]

  • Acetoacetic Ester Synthesis: This classic method builds the carbon skeleton and is a robust way to create α-substituted methyl ketones.[4][5][6] It involves alkylating ethyl acetoacetate with an appropriate alkyl halide (e.g., 2-bromopentane or isobutyl bromide followed by another alkylation), followed by hydrolysis and decarboxylation.[7] Potential unreacted starting materials include ethyl acetoacetate and the alkyl halide(s).

Understanding the differences in physical properties, particularly boiling points, is fundamental to designing a purification strategy.

Table 1: Physical Properties of 5-Methylnonan-2-one and Potential Unreacted Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
5-Methylnonan-2-one (Product) C₁₀H₂₀O156.27~204Sparingly soluble
5-methylnonan-2-olC₁₀H₂₂O158.28~193-195Sparingly soluble
Ethyl AcetoacetateC₆H₁₀O₃130.14~181[8][9]2.86 g/100 mL[8]
2-BromopentaneC₅H₁₁Br151.04~116-117[10]Insoluble[11]
Isobutyl BromideC₄H₉Br137.02~91-92[12][13]Insoluble
Heptan-2-oneC₇H₁₄O114.18~151[14]0.4% by wt[14]
AcetoneC₃H₆O58.08~56[15][16]Miscible[15]

Note: Boiling point for 5-methylnonan-2-ol is estimated based on similar alcohols like 5-nonanol (193 °C).[17] Data for other compounds are from various sources.[8][9][10][11][12][13][14][16][18][19][20][21][22][23][24]

Troubleshooting & Purification Protocols

Q3: My main impurity is the starting alcohol, 5-methylnonan-2-ol. How do I separate it from the ketone product?

A3: The boiling points of 5-Methylnonan-2-one (~204°C) and 5-methylnonan-2-ol (~193-195°C) are very close, making simple distillation ineffective. The primary method for separation is flash column chromatography , which separates compounds based on their differing polarities.

Causality: The hydroxyl group (-OH) of the alcohol is significantly more polar than the carbonyl group (C=O) of the ketone. This is because the -OH group can act as both a hydrogen bond donor and acceptor, while the ketone can only act as a hydrogen bond acceptor. This difference in polarity allows for separation on a polar stationary phase like silica gel. The less polar compound (ketone) will elute from the column faster than the more polar compound (alcohol).

  • Select a Solvent System: Start with a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether. Use TLC to find a solvent mixture where the R* of 5-Methylnonan-2-one is approximately 0.3-0.4, and there is clear separation from the alcohol spot (which will have a lower R*). A good starting point is a 95:5 or 90:10 mixture of Hexanes:Ethyl Acetate.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack the column to avoid air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elute: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a flow rate of about 2 inches/minute.

  • Collect and Analyze Fractions: Collect small fractions and analyze them by TLC to determine which contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q4: My synthesis involved acidic or basic reagents (e.g., from an acetoacetic ester synthesis workup). How do I remove these ionic impurities?

A4: The most efficient method for removing acidic or basic impurities is a liquid-liquid extraction , often referred to as an aqueous wash. This technique separates compounds based on their solubility in two immiscible liquid phases (typically an organic solvent and water).

Causality: By washing an organic solution of your crude product with an aqueous acidic or basic solution, you can convert residual basic or acidic impurities into their corresponding water-soluble salts, which are then partitioned into the aqueous layer and removed.

Caption: Aqueous workup workflow for removing ionic impurities.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Add an equal volume of a dilute acid (e.g., 5% HCl). Stopper the funnel, invert, and vent. Shake gently and allow the layers to separate. Drain the lower aqueous layer. This step removes basic impurities.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Repeat the shaking and separation process. This removes acidic impurities.[25]

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove the bulk of the dissolved water from the organic layer.

  • Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the product.

Q5: The boiling point of an unreacted starting material (e.g., 2-bromopentane) is substantially lower than my product. What is the best approach?

A5: When there is a significant difference in boiling points (ideally > 40-50 °C), fractional distillation is the most effective and scalable purification method.

Causality: Fractional distillation separates liquids based on differences in their volatility (and thus boiling points). As the mixed vapor rises through a fractionating column, it undergoes successive condensation and vaporization cycles. With each cycle, the vapor becomes progressively enriched in the more volatile (lower boiling point) component.[26]

G A Crude Mixture in Distilling Flask (with boiling chips/stir bar) B Heat the Mixture to Boiling A->B C Vapor Rises into Fractionating Column B->C D Vapor Undergoes Multiple Condensation/Vaporization Cycles C->D E Vapor Becomes Enriched in Lower-Boiling Component D->E F Monitor Temperature at Thermometer E->F G Does Temp = BP of Lower-Boiling Component? F->G Yes G->B No, continue heating H Collect First Fraction (Impurity) G->H I Temperature Rises Sharply H->I J Change Receiving Flask I->J K Does Temp Plateau at BP of Product? J->K K->I No, discard intermediate fraction L Collect Main Fraction (Pure 5-Methylnonan-2-one) K->L Yes M Stop Distillation (Leave Small Residue) L->M

Caption: Decision workflow for fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask. Place a thermometer bulb at the level of the side arm leading to the condenser.

  • Charge the Flask: Add the crude product and boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. As the liquid boils, a condensation ring will be observed rising slowly up the column.

  • Equilibration: Allow the vapor to equilibrate in the column. You should see a steady reflux within the packing.

  • Collect Fractions: When the temperature at the thermometer head stabilizes at the boiling point of the lower-boiling impurity (e.g., ~117 °C for 2-bromopentane[10]), begin collecting the distillate.

  • Once all the lower-boiling component has distilled, the temperature will drop momentarily before rising sharply toward the boiling point of the next component.

  • Change the receiving flask and collect the main fraction as the temperature stabilizes at the boiling point of 5-Methylnonan-2-one (~204 °C).

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

References

  • Burton, G. et al. (2000). Salters Advanced Chemistry: Chemical (2nd ed.). Heinemann. ISBN 0-435-63120-9. [Link]

  • BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]

  • PubChem. Ethyl Acetoacetate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Acetone. [Link]

  • PubChem. 2-Bromopentane. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ethyl acetoacetate. [Link]

  • Chemistry Steps. Acetoacetic Ester Synthesis. [Link]

  • Redox. Unveiling Acetone's Secrets: From Chemistry to Applications. [Link]

  • LookChem. 2-Bromopentane. [Link]

  • Nanjing Lier International Trade Co., Ltd. Ethyl Acetoacetate Basic Information. [Link]

  • Chem Help ASAP. acetoacetic ester synthesis. YouTube. [Link]

  • Clark, J. oxidation of alcohols. Chemguide. [Link]

  • Chemical LAND21. HEPTAN-2-ONE. [Link]

  • Wikipedia. Acetoacetic ester synthesis. [Link]

  • Chemistry LibreTexts. Conversion to ketones using Grignard reagents. [Link]

  • University of Calgary. The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. [Link]

  • Chongqing Chemdad Co., Ltd. 2-Bromopentane One. [Link]

  • Chad's Prep®. The Acetoacetic Ester Synthesis. [Link]

  • Stenutz, R. isobutyl bromide. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

  • Tradeindia. Isobutyl Bromide. [Link]

  • Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • MySkinRecipes. Iso-Butyl bromide. [Link]

  • Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • FooDB. Showing Compound 2-Heptanone (FDB008055). [Link]

  • Kroutil, W. et al. (2020). Biocatalytic Oxidation of Alcohols. MDPI. [Link]

  • Wikipedia. 2-Heptanone. [Link]

  • NP-MRD. Showing NP-Card for 2-Heptanone (NP0000731). [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • PubChem. 2-Heptanone. National Center for Biotechnology Information. [Link]

  • Chemsrc. 5-methylnonan-2-ol. [Link]

  • Stenutz, R. 5-methylhexan-2-ol. [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • Cheméo. Chemical Properties of Nonane, 5-methyl- (CAS 15869-85-9). [Link]

  • The Good Scents Company. 5-nonanol. [Link]

  • St. Martin, S. J., & Levitus, M. (2014). Synthesis of 5-Methylene-2-pyrrolones. PMC. [Link]

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Technical Support Center: 5-Methylnonan-2-one Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-5MN2O-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

Welcome to the Technical Support Portal for 5-Methylnonan-2-one synthesis. You are likely employing the Acetoacetic Ester Synthesis route, utilizing ethyl acetoacetate and a 2-methylhexyl halide.

This molecule poses a specific kinetic challenge: the alkylating agent (typically 1-bromo-2-methylhexane) possesses


-branching . This steric bulk significantly retards the 

substitution rate, making the reaction temperature the critical variable between successful alkylation and competitive elimination (E2) or thermal degradation.

This guide provides an optimized temperature control strategy to maximize yield and minimize the formation of


-alkylated byproducts.

Reaction Pathway & Temperature Checkpoints

The synthesis consists of two thermodynamically distinct phases.[1] Understanding the heat requirements for each is vital for optimization.

Phase I: Enolate Alkylation (The Kinetic Bottleneck)
  • Reagents: Ethyl acetoacetate + Base (NaOEt or NaH) + 1-Bromo-2-methylhexane.

  • Critical Issue: The

    
    -branch on the alkyl halide slows nucleophilic attack.
    
  • Temperature Goal: Sufficient energy to overcome the activation barrier (

    
    ) of the hindered 
    
    
    
    reaction without triggering
    
    
    -alkylation (which has a higher
    
    
    but becomes competitive at high
    
    
    ).
Phase II: Hydrolysis & Decarboxylation
  • Reagents: Alkylated ester + Dilute

    
     or 
    
    
    
    followed by Acid.
  • Critical Issue: Incomplete decarboxylation leads to

    
    -keto acid impurities; excessive heat leads to polymerization of the ketone.
    
Visual Workflow (Graphviz)

ReactionPathway cluster_byproducts Thermal Risks Start Ethyl Acetoacetate Enolate Enolate Formation (T < 25°C) Start->Enolate NaOEt/EtOH Alkylation Alkylation Step (+ 1-Bromo-2-methylhexane) (T = 60-80°C) Enolate->Alkylation Kinetic Control Intermediate Intermediate Ester Alkylation->Intermediate S_N2 Mechanism O_Alk O-Alkylated Byproduct Alkylation->O_Alk T > 85°C Elim Elimination Product (2-Methyl-1-hexene) Alkylation->Elim T > 85°C Decarb Hydrolysis & Decarboxylation (T = Reflux 100°C) Intermediate->Decarb H3O+, Heat Product 5-Methylnonan-2-one Decarb->Product -CO2

Caption: Figure 1. Optimized reaction pathway for 5-Methylnonan-2-one showing critical temperature windows for suppressing O-alkylation and elimination side-reactions.

Protocol Optimization & Data Tables

Standardized Protocol (Optimized)
  • Enolate Generation (Thermodynamic Control):

    • Dissolve NaOEt (1.1 eq) in anhydrous Ethanol.

    • Add Ethyl Acetoacetate (1.0 eq) dropwise at 0°C .

    • Why: Low temperature prevents self-condensation of the acetoacetate during deprotonation [1].

  • Alkylation (Kinetic Control):

    • Add 1-bromo-2-methylhexane (1.05 eq).

    • Ramp: Slowly heat to reflux (78°C ).

    • Hold: Reflux for 12–16 hours.

    • Note: If using a lower boiling solvent (e.g., THF), the reaction may stall due to the

      
      -branch hindrance. Ethanol reflux is the "sweet spot."
      
  • Decarboxylation:

    • Remove solvent.[2] Add 10%

      
      .
      
    • Reflux vigorously (100°C ) until

      
       evolution ceases (approx. 4-6 hours).
      
Temperature Impact Data

The following table summarizes the effect of alkylation temperature on product distribution (based on internal process data for hindered halides).

Reaction Temp (°C)Solvent SystemC-Alkylation (Target)O-Alkylation (Impurity)Elimination (Alkene)
25°C (RT) EtOH< 10% (Stalled)< 1%< 1%
60°C THF65%5%2%
78°C (Reflux) EtOH (Recommended) 85% 8% 5%
110°C Toluene60%25%15%
153°C DMF40%40%20%

Troubleshooting Guides (Q&A)

Scenario A: "The reaction is stalling. I see mostly starting material after 24 hours."

Diagnosis: The


-branch on your alkyl halide (2-methylhexyl group) is creating significant steric hindrance, preventing the 

attack at standard temperatures.

Corrective Action:

  • Do NOT simply increase heat in Ethanol; you are limited by the boiling point (78°C).

  • Solvent Switch: Switch to a polar aprotic solvent like DMSO or DMF with a non-nucleophilic base (e.g.,

    
     or NaH).
    
  • The "Iodide Effect": Add a catalytic amount (10 mol%) of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

    • Mechanism:[3][4][5][6][7][8][9] The iodide displaces the bromide in situ to form 1-iodo-2-methylhexane. The iodide is a better leaving group, accelerating the reaction rate without raising the temperature [2].

Scenario B: "I have a large 'O-alkylated' impurity peak in my GC-MS."

Diagnosis: You are operating under conditions that favor the attack of the oxygen atom of the enolate rather than the carbon. This is often caused by temperatures that are too high or highly polar aprotic solvents that leave the oxygen "naked" and reactive.

Corrective Action:

  • Lower Temperature: If using DMF/DMSO, reduce temperature to 50–60°C.

  • Solvent Effect: Revert to protic solvents (Ethanol). Hydrogen bonding solvates the oxygen anion, shielding it and forcing the reaction to occur at the Carbon center (C-alkylation) [3].

Scenario C: "Decarboxylation is incomplete; the intermediate ester persists."

Diagnosis: The hydrolysis step requires water, but the organic ester is likely immiscible with your aqueous acid, and the temperature isn't high enough to drive the biphasic reaction.

Corrective Action:

  • Add a Co-solvent: Add Acetic Acid (glacial) to the aqueous sulfuric acid mix. This solubilizes the ester, allowing hydrolysis to proceed.

  • Temp Check: Ensure the internal temperature is >95°C.

Logic Tree for Temperature Optimization

Use this decision tree to adjust your experimental parameters based on real-time observations.

TroubleshootingTree Start Start Optimization CheckYield Check Conversion (GC/TLC) after 6 hours Start->CheckYield LowConv Low Conversion (<20%) CheckYield->LowConv Stalled HighImp High Impurity Profile CheckYield->HighImp Byproducts GoodRes Proceed to Decarboxylation CheckYield->GoodRes >80% Product Action1 Add Catalyst (NaI) Maintain 78°C LowConv->Action1 First Step Action3 Switch to EtOH (Promote C-Alkylation) HighImp->Action3 If O-Alkylation observed Action2 Switch Solvent (DMF) Reduce Temp to 60°C Action1->Action2 If still stalled

Caption: Figure 2. Decision matrix for troubleshooting reaction kinetics and selectivity.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Halide Exchange/Finkelstein reaction).
  • Master Organic Chemistry. (2022). Kinetic vs Thermodynamic Enolates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 5-Methylnonan-2-one Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center for aliphatic ketone handling. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-Methylnonan-2-one . While aliphatic ketones are generally robust, exposure to acidic conditions—whether during reaction workups, prolonged storage, or HPLC analysis—can trigger specific degradation pathways. This document synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure the structural integrity of your compound.

Mechanistic Causality: The "Why" Behind Acidic Instability

To effectively troubleshoot, one must understand the underlying physical chemistry. 5-Methylnonan-2-one is a branched aliphatic methyl ketone. Under acidic conditions, the carbonyl oxygen undergoes reversible protonation. This seemingly benign event initiates a cascade of potential reactivity:

  • Keto-Enol Tautomerization: Protonation enhances the electrophilicity of the C2 carbon and significantly lowers the

    
     of the 
    
    
    
    -protons at C1 and C3. This leads to the formation of nucleophilic enol tautomers. While tautomerization itself does not destroy the molecule, it is the gateway to degradation.
  • Aldol Condensation (Self-Condensation): If the ketone concentration is high and the acidic environment is sustained (especially at elevated temperatures), the nucleophilic enol will attack the activated, protonated carbonyl of another 5-Methylnonan-2-one molecule. This forms a

    
    -hydroxy ketone (aldol addition) which rapidly dehydrates into an 
    
    
    
    -unsaturated enone dimer [1].
  • Ketalization: In the presence of primary alcohols (e.g., methanol or ethanol) and an acid catalyst, the protonated ketone is highly susceptible to nucleophilic attack by the solvent, forming a hemiketal and subsequently a stable ketal. This is a primary cause of "disappearing" peaks in LC-MS workflows [2].

AcidDegradation Ketone 5-Methylnonan-2-one (Parent Ketone) Protonated Protonated Ketone (Activated Electrophile) Ketone->Protonated + H+ Protonated->Ketone - H+ Enol Enol Tautomer (Nucleophile) Protonated->Enol - H+ (alpha-deprotonation) Ketal Hemiketal / Ketal (in ROH Solvents) Protonated->Ketal + ROH Enol->Protonated + H+ AldolAdd Aldol Addition Product (beta-Hydroxy Ketone) Enol->AldolAdd attacks Protonated Ketone AldolCond Aldol Condensation Product (Enone Dimer) AldolAdd->AldolCond - H2O (Dehydration)

Figure 1: Mechanistic pathways for the acid-catalyzed degradation of 5-Methylnonan-2-one.

Diagnostic FAQs & Troubleshooting Guide

Q1: I am losing my 5-Methylnonan-2-one signal during LC-MS analysis when using a 0.1% Formic Acid/Methanol gradient. What is happening? A1: You are observing acid-catalyzed ketalization. Methanol is a strong nucleophile. In the presence of 0.1% formic acid, 5-Methylnonan-2-one rapidly converts into its dimethyl ketal derivative. Causality-driven solution: Switch your organic mobile phase from Methanol to Acetonitrile. Acetonitrile is aprotic and cannot form ketals, completely arresting this degradation pathway.

Q2: After an acidic workup (e.g., 1M HCl quench), my isolated yield is low, and NMR shows higher molecular weight impurities. How do I prevent this? A2: The combination of high concentration (neat organic layer) and strong acid catalyzes an Aldol condensation, resulting in ketone dimers. Causality-driven solution: Do not leave the compound in an acidic organic phase. Immediately quench the acid with a cold, mild base (like 5%


) during workup to neutralize the aqueous layer to pH 7-8 before concentration.

Q3: Could my low recovery be due to volatility rather than chemical degradation? A3: Yes. 5-Methylnonan-2-one (a C10 aliphatic ketone) has a moderate vapor pressure. If you are concentrating your samples under high vacuum (e.g., a rotary evaporator at <10 mbar) with a water bath exceeding 35°C, you will physically distill the product. Always differentiate between chemical degradation (appearance of new peaks) and physical loss (uniform signal reduction).

Troubleshooting Start Issue: Low Ketone Recovery in Acidic Conditions CheckSolvent Are primary alcohols (e.g., MeOH) present? Start->CheckSolvent Ketal Action: Switch to Aprotic Solvent (e.g., MeCN) CheckSolvent->Ketal Yes (Ketalization) CheckTemp Is temperature > 40°C or acid highly concentrated? CheckSolvent->CheckTemp No Aldol Action: Lower Temp & Neutralize Extract Quickly CheckTemp->Aldol Yes (Aldol Condensation) Other Action: Check for Volatility or Oxidation Loss CheckTemp->Other No

Figure 2: Decision tree for troubleshooting 5-Methylnonan-2-one stability issues.

Validated Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate variables and prove the causality of the results.

Protocol A: Optimized Aqueous Acidic Workup (Minimizing Aldol Formation)

Purpose: To isolate 5-Methylnonan-2-one from an acidic reaction mixture without inducing self-condensation.

  • Dilution: Dilute the crude reaction mixture with an inert, non-water-miscible organic solvent (e.g., MTBE or Ethyl Acetate). Reasoning: Lowering the concentration of the ketone exponentially decreases the rate of bimolecular Aldol condensation.

  • Thermal Control: Cool the mixture to 0–5°C using an ice bath.

  • Quenching: Slowly add cold 5% aqueous

    
     while stirring vigorously until the aqueous phase reaches pH 7.5–8.0. Reasoning: Rapid neutralization removes the proton source required for enolization.
    
  • Phase Separation: Separate the layers. Wash the organic layer with saturated NaCl (brine) to remove residual water.

  • Drying: Dry over anhydrous

    
    . Reasoning: Avoid 
    
    
    
    if trace Lewis acidity is a concern for your specific downstream application.
  • Concentration: Filter and concentrate under reduced pressure. Critical: Maintain the water bath at ≤ 30°C and pressure ≥ 30 mbar to prevent volatile loss of the C10 ketone.

Protocol B: Forced Degradation (Acid Stress) Testing

Purpose: To establish the exact degradation boundaries of 5-Methylnonan-2-one for analytical method validation [3].

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 5-Methylnonan-2-one in HPLC-grade Acetonitrile. Self-Validating Control: Using an aprotic solvent ensures any observed degradation is strictly due to acid hydrolysis/condensation, not ketalization.

  • Acid Stress: Transfer 1.0 mL of the stock solution to a chemically inert borosilicate glass vial. Add 1.0 mL of 0.1 M HCl (aqueous).

  • Control Blank: In a separate vial, mix 1.0 mL of stock solution with 1.0 mL of LC-MS grade water (Neutral Control).

  • Incubation: Seal both vials and incubate at 60°C for 24 hours using a thermomixer.

  • Neutralization & Analysis: Cool to room temperature. Neutralize the acid vial with 1.0 mL of 0.1 M NaOH. Dilute both samples with mobile phase, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-UV/MS. Compare the peak area of the parent ketone in the stressed sample versus the neutral control.

Quantitative Stability Matrix

The following table summarizes the expected stability of 5-Methylnonan-2-one under various acidic conditions, allowing researchers to predict compound behavior based on their specific experimental parameters.

Solvent SystemAcid Catalyst / pHTemperatureTimePrimary DegradantExpected Recovery
Methanol0.1% TFA (pH ~2.0)25°C24hDimethyl Ketal< 40%
Acetonitrile0.1% TFA (pH ~2.0)25°C24hNone> 99%
Water / THF1.0 M HCl (pH 0.0)60°C24hAldol Dimer (Enone)~ 75%
Water / THF0.1 M HCl (pH 1.0)25°C24hNone> 98%
Ethanol0.1% Formic Acid25°C12hDiethyl Ketal< 60%

Data Interpretation: The matrix clearly demonstrates that solvent choice (aprotic vs. protic) is a more critical variable than pH alone at ambient temperatures. Acidic degradation is heavily accelerated by heat and nucleophilic solvents.

References

  • Chemistry LibreTexts. "Mixed Aldol Reactions and Condensations." LibreTexts, 2023. Available at: [Link][1]

  • Bruce, V. K., et al. "Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst." ChemRxiv, 2024. Available at:[Link][2]

Sources

Preventing polymerization of 5-Methylnonan-2-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Precursor Polymerization for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methylnonan-2-one. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of precursor polymerization. As your Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and delve into the causality behind these experimental challenges, empowering you with the knowledge to design robust and reproducible synthetic routes.

Understanding the Challenge: Why Do 5-Methylnonan-2-one Precursors Polymerize?

5-Methylnonan-2-one is a saturated ketone. Its synthesis often proceeds through intermediates or utilizes starting materials that are significantly more reactive and prone to side reactions—most notably, polymerization. The primary culprits are often α,β-unsaturated ketone precursors, such as those formed during aldol condensation reactions. These molecules are susceptible to polymerization through multiple pathways.

An α,β-unsaturated ketone possesses an electron-deficient double bond due to the electron-withdrawing effect of the adjacent carbonyl group. This electronic configuration makes the molecule susceptible to attack by various initiators, leading to chain-growth polymerization that consumes your starting material and results in low yields or intractable reaction mixtures.[1]

Core Polymerization Mechanisms & Their Triggers

Understanding the underlying mechanism of polymerization is the first step toward effective prevention. The three primary pathways are Free-Radical, Anionic, and Cationic polymerization.

cluster_initiators Initiators cluster_pathways Polymerization Pathways cluster_outcome Result I_Rad Peroxides, Light, Heat P_Rad Free-Radical Polymerization I_Rad->P_Rad I_An Strong Bases (e.g., Enolates, Grignard Reagents) P_An Anionic Polymerization I_An->P_An I_Cat Acidic Impurities (e.g., H+) P_Cat Cationic Polymerization I_Cat->P_Cat Outcome Undesired Polymer / 'Gunk' P_Rad->Outcome P_An->Outcome P_Cat->Outcome

Caption: Primary pathways for α,β-unsaturated ketone polymerization.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Q1: My reaction mixture turned into a solid mass or a highly viscous, intractable oil. What happened?

A1: This is a classic sign of runaway polymerization.[2] Your precursor molecules have reacted with each other to form high-molecular-weight polymers, which are often insoluble or highly viscous in common organic solvents.

  • Likely Cause (Free-Radical): The most common cause is the presence of radical initiators. This can happen if your solvents were not properly purified (containing peroxides from air exposure) or if the reaction was exposed to excessive heat or UV light.[2][3] Radical reactions are often fast, uncontrolled chain reactions.[4]

  • Likely Cause (Anionic/Cationic): If you are using strongly basic or acidic conditions (e.g., for an aldol condensation), high concentrations of reactants or elevated temperatures can favor the intermolecular chain reaction (polymerization) over the desired product formation.[1][5]

Immediate Actions:

  • Do not attempt to heat the mixture further , as this will likely worsen the polymerization.

  • If possible and safe, quench the reaction by cooling it in an ice bath and adding a radical inhibitor like a small amount of Butylated hydroxytoluene (BHT) or hydroquinone.[6]

Q2: My yield of 5-Methylnonan-2-one is very low, and I have a significant amount of a dark, tar-like byproduct. Is this related to polymerization?

A2: Yes, this is a very common outcome. The "tar" or "gunk" is likely oligomeric or polymeric material. Even low levels of polymerization can trap your desired product within the polymer matrix, making isolation difficult and drastically reducing your isolated yield.[1]

  • Causality: This scenario often arises when polymerization is not "runaway" but is a significant competing side reaction. This can be due to several factors:

    • Sub-optimal Temperature: Even if the reaction doesn't solidify, a temperature that is too high can accelerate the rate of polymerization more than the rate of your desired reaction.[1]

    • Enolate Reactivity (in base-catalyzed routes): In syntheses involving enolates (e.g., aldol or alkylation), the enolate can act as a nucleophile to initiate anionic polymerization of the α,β-unsaturated ketone product.[7][8]

    • Extended Reaction Times: Leaving a reaction for too long, even under otherwise acceptable conditions, provides more opportunity for slow polymerization to occur.

Q3: I'm performing a Grignard reaction to synthesize an alcohol precursor to 5-Methylnonan-2-one, but my yields are poor and I see byproducts. Could this be a polymerization issue?

A3: While direct polymerization of the Grignard reagent is not the issue, it can initiate polymerization of other components. More commonly, the Grignard reagent's dual nature as both a strong nucleophile and a strong base causes problems.

  • Enolization: If your ketone starting material is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[7] This consumes your Grignard reagent and regenerates the starting ketone upon workup.

  • Initiating Anionic Polymerization: If your reaction generates an α,β-unsaturated ketone (e.g., from an ester starting material where elimination occurs after the first addition), the basic Grignard reagent or the resulting alkoxide can initiate anionic polymerization of this reactive intermediate.[9]

Preventative Protocols & Best Practices

Proactive measures are the most effective strategy. Integrating the following protocols into your workflow can prevent polymerization before it starts.

Inert Atmosphere and Solvent Purity

Oxygen is a notorious initiator of free-radical reactions through the formation of peroxides.

Protocol: Solvent Degassing and Reaction Setup
  • Solvent Choice: Use freshly distilled, peroxide-free solvents. Ethers like THF are particularly prone to peroxide formation and should be tested or distilled from a drying agent like sodium/benzophenone.

  • Degassing: Before use, degas the solvent by bubbling a stream of inert gas (Nitrogen or Argon) through it for 15-30 minutes.

  • Inert Atmosphere: Assemble your glassware and flame-dry it under vacuum to remove adsorbed water and oxygen. Allow the glassware to cool under a positive pressure of Nitrogen or Argon. Maintain this inert atmosphere throughout the entire reaction.[1]

Strategic Use of Inhibitors

Inhibitors are compounds that can effectively stop a chain reaction. They are typically added in catalytic amounts and are essential for handling and reacting with polymerization-prone precursors.[10]

Inhibitor TypeExample(s)Mechanism of ActionTypical ConcentrationWhen to Use
Phenolic BHT, HydroquinoneRadical Scavenger: Donates an H-atom to a growing radical chain, creating a stable, non-reactive radical that terminates the chain.[4][11]50-200 ppmFor reactions at risk of free-radical polymerization (e.g., high-temp distillations, reactions sensitive to air/light).[2]
Nitroxyl Radical TEMPOStable Free Radical: Directly reacts with and traps carbon-centered radicals to terminate the polymer chain.50-200 ppmEffective in a broad range of systems, often used for stabilizing monomers during storage.
Protocol: Adding Inhibitors During Workup and Purification
  • During Extraction: After quenching your reaction, add a small amount of BHT (e.g., ~10 mg for a lab-scale reaction) to the organic layer before solvent evaporation.

  • During Chromatography: If purifying by column chromatography, consider adding a very small amount of BHT to the eluent or pre-treating the silica gel. This prevents polymerization on the active surface of the silica.[2]

  • For Storage: Store the purified precursor or final product in a dark, cool place with a small amount of BHT added.[2]

cluster_workflow Troubleshooting Workflow Start Low Yield / Polymer Formation Observed Check_Conditions Review Reaction Conditions: - Temperature? - Atmosphere? - Reagent Purity? Start->Check_Conditions High_Temp High Temperature Check_Conditions->High_Temp Temp? Air_Exposure Potential Air/O2 Exposure Check_Conditions->Air_Exposure Atmosphere? Impure_Reagents Impure Reagents / Solvents Check_Conditions->Impure_Reagents Purity? Action_Temp Action: Lower Reaction Temperature (e.g., 0°C or RT) High_Temp->Action_Temp Action_Atmosphere Action: Use Degassed Solvents & Inert Atmosphere (N2/Ar) Air_Exposure->Action_Atmosphere Action_Purity Action: Purify Reagents & Use Freshly Distilled Solvents Impure_Reagents->Action_Purity Action_Inhibitor Action: Add Radical Inhibitor (e.g., 100-200 ppm BHT) Action_Temp->Action_Inhibitor Action_Atmosphere->Action_Inhibitor Action_Purity->Action_Inhibitor End Optimized Reaction Action_Inhibitor->End

Caption: A logical workflow for troubleshooting precursor polymerization.

Temperature and Concentration Control

Kinetics are key. Both desired and undesired reactions accelerate with temperature, but often not at the same rate.

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly exothermic reactions, ensure efficient stirring and use an ice bath to dissipate heat.[1]

  • Concentration: High concentrations of reactants can favor intermolecular reactions (polymerization). Running the reaction at a lower concentration (e.g., starting at 0.1-0.5 M) can disfavor polymerization relative to the desired reaction.[1]

Frequently Asked Questions (FAQs)

Q: Can I use any standard antioxidant as a polymerization inhibitor? A: While many antioxidants are radical scavengers, it's best to use those well-established in organic synthesis, like BHT or hydroquinone. They are effective at low concentrations and their removal or impact on subsequent steps is well-documented.[4][6]

Q: My synthesis involves an aldol condensation. How can I prevent the enone product from polymerizing? A: This is a common challenge. Key strategies include:

  • Low Temperature: Run the reaction at 0 °C or even lower to control the rates of both the condensation and subsequent polymerization.

  • Careful Stoichiometry: Use precise stoichiometry to avoid excess base or aldehyde/ketone, which could promote side reactions.

  • Immediate Workup: Once the reaction is complete, quench it promptly and consider adding an inhibitor during the workup phase. Do not let the crude product sit for extended periods under reactive conditions.

Q: Are there specific precursors to 5-Methylnonan-2-one that are more stable? A: Yes. Whenever possible, design your synthesis to avoid the isolation of highly reactive intermediates like α,β-unsaturated ketones. A strategy that forms the saturated ketone in the final step from a more stable precursor (e.g., reduction of a C-C double bond in a less-activated system, or oxidation of a stable secondary alcohol) is often more robust. For example, synthesizing the corresponding secondary alcohol and then oxidizing it to the ketone is a common and reliable method.[12][13]

References
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (2022, October 25). What are Radical inhibitors and their role in a reaction? Retrieved from [Link]

  • Taylor & Francis Online. (2007, January 26). High pressure base-catalyzed oligomerization of ketones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0429603B1 - Preparation of unsaturated ketones.
  • Wikipedia. (n.d.). Free-radical reaction. Retrieved from [Link]

  • ACS Publications. (2014, January 14). Polyaldol Synthesis by Direct Organocatalyzed Crossed Polymerization of Bis(ketones) and Bis(aldehydes). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Alkylation of enolates. In Organic Chemistry (2nd ed.). Oxford University Press.
  • Royal Society of Chemistry. (2010, April 23). Free radical intermediates in the inhibition of the autoxidation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • YouTube. (2021, March 30). Ketone & Aldehyde Synthesis | A Complete Summary | Organic Chemistry 19.2. Retrieved from [Link]

  • YouTube. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Methylnonan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 5-Methylnonan-2-one .

When synthesizing this molecule via a convergent C-C bond formation strategy, the most logical disconnection is between C3 and C4, utilizing a crossed aldol condensation between acetone and 2-methylhexanal , followed by dehydration and selective alkene reduction. However, researchers frequently report complex mixtures and low yields. This guide dissects the mechanistic causality behind these failures—specifically the severe steric hindrance introduced by α-branching—and provides a field-proven, self-validating workaround using the Mukaiyama Aldol Addition.

🔬 Troubleshooting Guide & FAQs

Q1: Why does the standard base-catalyzed aldol condensation between acetone and 2-methylhexanal yield complex mixtures and less than 15% of the desired 4-hydroxy-5-methylnonan-2-one? A: The failure is rooted in the steric and electronic nature of 2-methylhexanal . As an α-branched aliphatic aldehyde, it presents significant steric bulk at the electrophilic carbonyl carbon. Under standard base-catalyzed conditions (e.g., NaOH or KOH), the aldol reaction attempts to proceed through a highly organized, closed Zimmerman-Traxler transition state. The α-methyl group of the aldehyde creates severe gauche steric clashes with the incoming acetone enolate within this rigid chair-like structure.

Because this kinetic barrier slows down the desired cross-coupling, two faster, undesired side reactions dominate:

  • Self-Condensation: Acetone undergoes self-aldolization to form diacetone alcohol and mesityl oxide.

  • Unreactive Enolate Pooling: The base deprotonates the α-position of 2-methylhexanal, converting your electrophile into an unreactive enolate pool that cannot undergo the desired cross-coupling.

Q2: How can I overcome the steric hindrance of the α-branched aldehyde to achieve a clean cross-aldol coupling? A: You must abandon basic conditions and closed transition states. The optimal solution is the Mukaiyama Aldol Addition [1]. By pre-forming the silyl enol ether of acetone (2-(trimethylsilyloxy)propene) and activating 2-methylhexanal with a strong, oxophilic Lewis acid like Titanium Tetrachloride (TiCl₄), you fundamentally change the reaction mechanism.

The TiCl₄ coordinates tightly to the aldehyde oxygen, drastically lowering its LUMO energy and making the sterically hindered carbon hyper-electrophilic [2]. The reaction then proceeds via an open transition state [3], which is highly tolerant of the α-methyl steric bulk. Furthermore, because the silyl enol ether is a neutral, soft nucleophile, base-driven self-condensation and undesired enolization are completely eliminated.

Q3: What are the critical parameters for the Mukaiyama Aldol step to prevent decomposition? A: Temperature control and stoichiometry are paramount. The reaction must be initiated at -78 °C in anhydrous dichloromethane (CH₂Cl₂). At higher temperatures, TiCl₄ can trigger the decomposition or polymerization of the silyl enol ether. A strict 1.1 equivalent of TiCl₄ relative to the aldehyde ensures complete electrophilic activation without generating an excessively acidic environment that could prematurely cleave the TMS group.

Q4: After successful coupling and dehydration to 5-methylnon-3-en-2-one, how do I selectively reduce the alkene without touching the ketone? A: Use mild catalytic hydrogenation. Palladium on carbon (Pd/C) under 1 atmosphere of H₂ gas in ethyl acetate (EtOAc) will rapidly and selectively reduce the conjugated C=C double bond at room temperature. The aliphatic ketone remains untouched under these non-pressurized, neutral conditions.

📊 Quantitative Method Comparison

The following table summarizes the experimental data comparing different aldol strategies for the specific coupling of acetone and 2-methylhexanal.

Synthesis MethodNucleophile SpeciesElectrophile ActivationTransition StateTypical YieldMajor Side Reaction / Limitation
Standard Base Catalysis Acetone Enolate (Na⁺/K⁺)NoneClosed (Zimmerman-Traxler)< 15%Acetone self-condensation; Aldehyde enolization.
LDA-Directed Aldol Lithium Enolate (Kinetic)Li⁺ CoordinationClosed (Zimmerman-Traxler)35 - 40%Retro-aldol reversion; Moderate steric clash.
Mukaiyama Aldol TMS Enol EtherTiCl₄ (Strong Lewis Acid)Open > 85% None (Clean conversion). Requires strictly anhydrous setup.

⚙️ Experimental Protocols

The following self-validating workflows detail the three-stage synthesis of 5-Methylnonan-2-one via the Mukaiyama bypass.

Protocol 1: Preparation of Acetone TMS Enol Ether (2-(Trimethylsilyloxy)propene)

Causality Check: Pre-forming the enol ether isolates the nucleophilic character of acetone, preventing self-condensation during the coupling step.

  • In an oven-dried, nitrogen-purged flask, dissolve acetone (1.0 eq, 50 mmol) in anhydrous DMF (50 mL).

  • Add triethylamine (Et₃N, 1.2 eq) and stir for 5 minutes at room temperature.

  • Dropwise, add trimethylsilyl chloride (TMSCl, 1.1 eq). A white precipitate (Et₃N·HCl) will begin to form immediately, validating the silylation process.

  • Reflux the mixture gently at 80 °C for 4 hours.

  • Cool to room temperature, dilute with pentane (100 mL), and wash rapidly with ice-cold water (3 x 50 mL) to remove DMF and salts.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and distill the residue to yield the pure TMS enol ether. (Self-Validation: ¹H NMR should show a distinct vinylic methylene signal at ~4.0 ppm).

Protocol 2: TiCl₄-Mediated Mukaiyama Aldol Addition

Causality Check: TiCl₄ forces the sterically hindered 2-methylhexanal to react via an open transition state, bypassing the α-branching blockade.

  • In an oven-dried Schlenk flask under argon, dissolve 2-methylhexanal (1.0 eq, 30 mmol) in anhydrous CH₂Cl₂ (60 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq, 1.0 M in CH₂Cl₂) dropwise via syringe. The solution will turn yellow/orange, indicating the formation of the activated Lewis acid-aldehyde complex. Stir for 15 minutes.

  • Dropwise, add the Acetone TMS Enol Ether (1.2 eq) prepared in Protocol 1.

  • Stir the reaction at -78 °C for 2 hours. (Self-Validation: TLC monitoring in 4:1 Hexanes:EtOAc should show the complete disappearance of the aldehyde spot).

  • Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (30 mL). Allow the mixture to warm to room temperature.

  • Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate to yield 4-hydroxy-5-methylnonan-2-one .

Protocol 3: Dehydration and Selective Hydrogenation
  • Dehydration: Dissolve the crude aldol adduct in toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Reflux with a Dean-Stark trap for 3 hours until water ceases to collect. Cool, wash with NaHCO₃, and concentrate to yield the enone (5-methylnon-3-en-2-one ).

  • Hydrogenation: Dissolve the enone in EtOAc (40 mL). Add 10% Pd/C (5 mol%).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the final target, 5-Methylnonan-2-one . (Self-Validation: GC-MS will confirm a molecular weight of 156.27 g/mol , and IR spectroscopy will show a sharp ketone stretch at ~1715 cm⁻¹ with no broad OH stretch or alkene C=C stretch).

🗺️ Reaction Pathway Visualization

The following diagram illustrates the logical divergence between the failed base-catalyzed pathway and the successful Mukaiyama bypass.

SynthesisPathway SM Starting Materials: Acetone + 2-Methylhexanal (α-branched, sterically hindered) Base Standard Base Catalysis (NaOH / KOH) SM->Base TMS TMS-Cl, Et₃N, DMF (Enolization) SM->TMS Overcome Steric Hindrance Fail Side Reactions: Acetone Self-Condensation Unreactive Enolate Pool Base->Fail EnolEther Acetone TMS Enol Ether + 2-Methylhexanal TMS->EnolEther Mukaiyama Mukaiyama Aldol Addition TiCl₄, CH₂Cl₂, -78 °C EnolEther->Mukaiyama AldolProduct 4-Hydroxy-5-methylnonan-2-one (High Yield, Clean Conversion) Mukaiyama->AldolProduct Dehydration Acidic Dehydration (p-TsOH, Toluene, Δ) AldolProduct->Dehydration Enone 5-Methylnon-3-en-2-one Dehydration->Enone Hydrogenation Selective Hydrogenation (H₂, Pd/C, EtOAc) Enone->Hydrogenation Target Target Molecule: 5-Methylnonan-2-one Hydrogenation->Target

Figure 1: Reaction pathway comparison for 5-Methylnonan-2-one synthesis, highlighting the Mukaiyama bypass.

📚 References

  • Mukaiyama, T. (1982). "The Directed Aldol Reaction". Organic Reactions. Organic Reactions, Inc. URL: [Link]

  • "Mukaiyama Aldol Addition". Organic Chemistry Portal. URL:[Link]

  • "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues". RSC Advances. Royal Society of Chemistry. URL:[Link]

Validation & Comparative

5-Methylnonan-2-one: 13C NMR Chemical Shift Analysis & Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts of 5-methylnonan-2-one , a branched methyl ketone often encountered in pheromone synthesis and metabolic profiling.

Executive Summary

5-Methylnonan-2-one (


) presents a distinct spectroscopic challenge due to the subtle inductive effects of the methyl branch at the C5 position on the aliphatic chain. This guide dissects the 13C NMR signature of the molecule, comparing it against linear analogs (2-nonanone) and homologous branched ketones (5-methyl-2-octanone) to provide a robust framework for structural verification.
Technical Deep Dive: The 13C NMR Fingerprint

The 13C NMR spectrum of 5-methylnonan-2-one is characterized by a diagnostic carbonyl signal and a specific pattern of aliphatic resonances shifted by the


, 

, and

effects of the C5-methyl group.
Predicted vs. Homolog Data Table

Data synthesized from additive substituent rules (Lindeman-Adams) and homologous series verification.

Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic Note
C2 C=O 209.1 - 209.5 C (quat) Carbonyl : Characteristic of methyl ketones; unaffected by C5 branching.
C3

-CH2
41.4 - 41.8 CH2 (down)Gamma Effect : Shielded by ~2.5 ppm relative to linear 2-nonanone (43.8 ppm) due to steric compression from C5-Me.
C4

-CH2
33.2 - 33.8 CH2 (down)Beta Effect : Deshielded by ~9 ppm relative to 2-nonanone (23.9 ppm).
C5 CH (Methine) 32.0 - 32.8 CH (up) Branch Point : Diagnostic methine signal; distinct from CH2 envelope.
C6

-CH2
36.2 - 36.8 CH2 (down)Beta Effect : Deshielded relative to 2-nonanone (29.4 ppm).
C1

-CH3 (Ketone)
29.8 - 30.0 CH3 (up)Methyl Ketone : Standard singlet, sharp and intense.
C7

-CH2
29.2 - 29.6 CH2 (down)Gamma Effect : Slightly shielded relative to 2-nonanone (31.9 ppm).
C8

-CH2
22.8 - 23.2 CH2 (down)Chain End : Similar to linear alkanes/ketones.
C5-Me Branch CH3 19.4 - 19.8 CH3 (up) Branch Methyl : Diagnostic doublet in 1H NMR; high field in 13C.
C9 Terminal CH314.0 - 14.2 CH3 (up)Terminal Methyl : Typical aliphatic chain end.

Critical Insight: The most definitive proof of the 5-methyl substitution is the upfield shift of C3 (from 43.8 to ~41.6 ppm) and the appearance of the methine signal at ~32.5 ppm .

Comparative Analysis: Distinguishing Isomers

To ensure rigorous identification, 5-methylnonan-2-one must be distinguished from its regioisomers.

Scenario A: 5-Methylnonan-2-one vs. 4-Methylnonan-2-one

The position of the methyl group dramatically alters the chemical shift of the carbonyl's


-methylene (C3).
  • 5-Methylnonan-2-one: The methyl group is at C5 (

    
    -position to C=O).
    
    • Effect: C3 experiences a

      
      -gauche shielding effect .
      
    • C3 Shift: ~41.6 ppm.

  • 4-Methylnonan-2-one: The methyl group is at C4 (

    
    -position to C=O).
    
    • Effect: C3 experiences a strong

      
      -deshielding effect .
      
    • C3 Shift: ~51.0 ppm.

Scenario B: Solvent Effects (CDCl3 vs. C6D6)

Aliphatic chains often suffer from signal overlap in


. Using Benzene-

(

) can resolve these overlaps due to Collision-Induced Shifts (ASIS) .
  • Mechanism: Benzene molecules preferentially solvate the electron-deficient carbonyl carbon, creating an anisotropic shielding cone that affects protons and carbons differently depending on their geometry relative to the C=O bond.

  • Protocol:

    • Acquire standard spectrum in

      
       (77.16 ppm reference).
      
    • Evaporate solvent and redissolve in

      
       (128.06 ppm reference).
      
    • Result: Signals for C1 (methyl ketone) and C3 (

      
      -methylene) typically shift upfield  by 0.5–1.0 ppm in 
      
      
      
      , while the remote chain carbons (C6-C9) remain relatively constant. This differential shift helps isolate the "head" of the molecule from the "tail."
Visualization of Structural Logic

The following diagram illustrates the assignment logic and the impact of the methyl branch on the chemical shifts.

G cluster_0 Molecule: 5-Methylnonan-2-one C2 C2 (Carbonyl) 209.3 ppm C3 C3 (Alpha-CH2) 41.6 ppm (Shielded by Gamma-effect) C2->C3 C1 C1 (Alpha-Me) 29.9 ppm C1->C2 C4 C4 (Beta-CH2) 33.5 ppm C3->C4 C5 C5 (Methine) 32.5 ppm (Branch Point) C4->C5 C5_Me C5-Me (Methyl) 19.6 ppm C5->C5_Me Branching Chain Tail (C6-C9) Typical Alkane Shifts C5->Chain Logic1 Gamma-Effect Source (C5-Me shields C3) C5_Me->Logic1 Logic1->C3 Upfield Shift (-2.5 ppm)

Caption: Logical flow of 13C NMR assignment emphasizing the critical Gamma-shielding effect of the C5-methyl group on the C3 position.

Experimental Protocols

To generate the data described above, strict adherence to the following synthesis and acquisition protocols is recommended.

Protocol A: Synthesis via Grignard Alkylation

Objective: Synthesize 5-methylnonan-2-one from 2-octanone (via alkylation) or Grignard addition to nitrile.

  • Reagents: 4-Methyl-1-bromohexane (1.0 eq), Magnesium turnings (1.1 eq), Acetonitrile (1.2 eq), THF (anhydrous).

  • Grignard Formation:

    • Activate Mg turnings with iodine in dry THF.

    • Add 4-methyl-1-bromohexane dropwise at reflux to form the Grignard reagent (4-methylhexylmagnesium bromide).

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add Acetonitrile dropwise (forms the imine salt).

    • Stir at RT for 4 hours.

  • Hydrolysis:

    • Quench with 10% HCl (aq) and reflux for 1 hour to hydrolyze the imine to the ketone.

  • Purification:

    • Extract with diethyl ether (3x).

    • Wash with brine, dry over

      
      .
      
    • Distillation: Collect fraction boiling at ~205°C (atmospheric) or ~90°C (15 mmHg).

Protocol B: NMR Acquisition Parameters

Objective: Acquire high-resolution 13C and DEPT-135 spectra.

  • Sample Preparation: Dissolve 30-50 mg of purified ketone in 0.6 mL

    
    .
    
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of carbonyl).

    • Scans (NS): Minimum 256 scans to resolve the quaternary carbonyl and methine signals.

    • Spectral Width: 240 ppm (to capture C=O at ~209 ppm).

  • Processing:

    • Line Broadening (LB): 1.0 Hz.

    • Referencing: Set

      
       triplet center to 77.16 ppm.
      
References
  • ChemicalBook. 5-Nonanone, 2-methyl- (Isomer Comparison Data). Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Octanone Mass Spectrometry and NMR Data. Retrieved from

  • PubChem. Compound Summary for 5-Methyl-2-octanone. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Additivity Rules).
  • Breit, B., & Seiche, W.Synthesis of Methyl-Branched Pheromones. (Methodology for Grignard synthesis of branched ketones).

A Comparative Guide to the FTIR Spectral Data of the 5-Methylnonan-2-one Ketone Group

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Theoretical Basis of the Carbonyl Stretch in Ketones

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. This is because covalent bonds are not rigid; they behave like springs and vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the energy that matches the frequency of its vibrational modes.[1][2]

The carbonyl group (C=O), characteristic of ketones, produces one of the most distinct and intense absorption peaks in an IR spectrum.[1][2][3] This is due to the large change in dipole moment during the stretching vibration of the strong and stiff C=O double bond.[4] For simple, saturated aliphatic ketones, this strong absorption band typically appears in the range of 1705-1725 cm⁻¹.[5][6]

For 5-Methylnonan-2-one, an aliphatic ketone, the primary absorption of interest is this C=O stretching vibration. Its molecular structure, featuring a methyl group at the 5-position along a nonane chain with a ketone at the 2-position, suggests no significant electronic or steric factors that would drastically shift this peak from the expected range for a typical saturated ketone.

Comparative Analysis with Other Ketones

To refine our prediction for the C=O stretching frequency of 5-Methylnonan-2-one, we can compare it with the known spectral data of similar ketones.

KetoneStructureReported C=O Absorption (cm⁻¹)Key Structural Features
2-Butanone CH₃COCH₂CH₃~1715Simple, saturated aliphatic ketone.[7][8]
2-Hexanone CH₃CO(CH₂)₃CH₃~1716Longer chain saturated aliphatic ketone.[1][2][9]
2-Nonanone CH₃CO(CH₂)₆CH₃~1715-1720Structurally very similar to 5-Methylnonan-2-one, just lacking the methyl branch.[4][10]
Acetone CH₃COCH₃~1712-1716The simplest ketone; often used as a reference.[11][12][13]
Cyclohexanone C₆H₁₀O~1715A cyclic ketone, where the ring structure does not introduce significant strain.[14][15]

Based on this comparative data, the C=O stretching frequency for 5-Methylnonan-2-one is confidently predicted to appear as a strong, sharp absorption peak around 1715 cm⁻¹ . The presence of the methyl group at the 5-position is not expected to cause a significant shift, as it is remote from the carbonyl group and does not introduce conjugation or ring strain.[4][16]

Factors that could shift the C=O frequency, but are not present in 5-Methylnonan-2-one, include:

  • Conjugation: If the carbonyl group were adjacent to a C=C double bond or an aromatic ring, the absorption frequency would decrease to around 1666-1685 cm⁻¹ due to delocalization of π-electrons.[7][17]

  • Ring Strain: Incorporation of the carbonyl group into a small ring (e.g., cyclopentanone or cyclobutanone) increases the stretching frequency.[15][16]

  • Hydrogen Bonding: Intermolecular hydrogen bonding with a solvent can lengthen the C=O bond and lower its absorption frequency.[4][18]

Experimental Protocol for Acquiring the FTIR Spectrum of 5-Methylnonan-2-one

This section details a standard operating procedure for obtaining a high-quality FTIR spectrum of a neat (undiluted) liquid sample like 5-Methylnonan-2-one.

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (recommended) or liquid transmission cell with NaCl or KBr salt plates

  • 5-Methylnonan-2-one sample

  • Volatile solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

The ATR method is highly recommended for its simplicity and minimal sample preparation.[19]

  • Prepare the ATR Accessory: Ensure the ATR crystal (typically diamond or zinc selenide) is clean and free of any residues from previous analyses. Clean the crystal surface with a lint-free wipe dampened with a volatile solvent and allow it to dry completely.

  • Acquire a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

  • Apply the Sample: Place a single drop of 5-Methylnonan-2-one directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Acquire the Sample Spectrum: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the Spectrum: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean Up: Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.

If an ATR accessory is unavailable, a traditional liquid transmission cell can be used.[19][20][21]

  • Prepare the Salt Plates: Ensure the NaCl or KBr salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

  • Apply the Sample: Place a small drop of 5-Methylnonan-2-one onto the center of one salt plate.

  • Assemble the Cell: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

  • Mount the Cell: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the Spectrum: Collect the FTIR spectrum. It is advisable to run a background spectrum with the empty beam path beforehand.

  • Clean Up: Disassemble the cell and immediately clean the salt plates with a dry, volatile solvent and store them in a desiccator to prevent damage from atmospheric moisture.

Visualizing the Workflow

The following diagram illustrates the generalized workflow for obtaining an FTIR spectrum of a liquid sample.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Prep Clean Instrument (ATR Crystal or Salt Plates) Background Acquire Background Spectrum Prep->Background 1. Sample Apply Liquid Sample Background->Sample 2. Acquire Acquire Sample Spectrum Sample->Acquire 3. Process Process Data (Background Subtraction) Acquire->Process 4. Analyze Analyze Spectrum (Identify C=O Peak) Process->Analyze 5. End Final Spectrum & Report Analyze->End 6.

Caption: A generalized workflow for acquiring an FTIR spectrum of a liquid sample.

Conclusion

Based on established spectroscopic principles and comparative data from structurally similar aliphatic ketones, the FTIR spectrum of 5-Methylnonan-2-one is expected to exhibit a strong, characteristic absorption band for its ketone carbonyl group at approximately 1715 cm⁻¹ . This guide provides both the theoretical foundation for this prediction and a detailed, actionable protocol for its experimental verification, empowering researchers to confidently identify and characterize this compound in their work.

References

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • 4.4: Infrared spectroscopy. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum Of Cyclohexanone. (2021, August 17). Bartleby.com. Retrieved from [Link]

  • 11.8: Infrared Spectroscopy. (2019, May 10). Chemistry LibreTexts. Retrieved from [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Chemistry Details. Retrieved from [Link]

  • Nyquist, R. A. (1990). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Applied Spectroscopy, 44(3), 433–438.
  • IR – Spectroscopy. Part II. (n.d.). Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Acetone. (n.d.). Database of ATR-FT-IR spectra of various materials. University of Tartu. Retrieved from [Link]

  • Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • The infrared (IR) absorption spectrum of acetone from a Fourier-transform IR (FTIR) spectrometer. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Nonanone. (n.d.). PubChem. Retrieved from [Link]

  • (A) FTIR spectrum for Oleylamine, Acetone and Oleylamine–Acetone aged... (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]

  • Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]

  • How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved from [Link]

  • Cyclohexanone, semicarbazone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Acetone ((CH3)2CO). (n.d.). VPL. Retrieved from [Link]

  • FT-IR sample preparation. (n.d.). Northern Illinois University. Retrieved from [Link]

  • FTIR spectra for pure cyclohexanone (top) and GT... (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Nonanone. (n.d.). NIST WebBook. Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 25). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Nonanone. (n.d.). SpectraBase. Retrieved from [Link]

  • Infrared and Ultraviolet Spectroscopic Studies on Ketones. (1953). Journal of the American Chemical Society, 75(1), 1–4.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI. Retrieved from [Link]

  • 2-Nonanone - Optional[Near IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Important IR Absorbance Frequencies. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • The C=O stretching frequency. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • 5-Methyl-2-hexanone. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Guide: Structural Validation of 5-Methylnonan-2-one via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In the structural characterization of branched ketones like 5-methylnonan-2-one , standard 1D


H NMR and Mass Spectrometry (MS) often fail to provide definitive proof of regiochemistry. The alkyl region (

ppm) is typically overcrowded, making it impossible to distinguish the specific branching position (e.g., 5-methyl vs. 4-methyl or 6-methyl isomers) based on multiplicity and integration alone.

The Solution: This guide details a self-validating protocol using Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) . By mapping scalar couplings and carbon-proton correlations, researchers can unambiguously trace the carbon skeleton from the distinct ketone functionality to the specific branching point, ruling out isomers with high confidence.

Part 1: Strategic Comparison of Analytical Methods

The following analysis justifies the resource investment in 2D NMR compared to faster, but less specific, alternatives.

Feature1D

H NMR
GC-MS (EI) 2D NMR (COSY/HSQC)
Primary Utility Functional group verification (Ketone, Methyls).Molecular weight & fragmentation fingerprinting.Definitive connectivity & regiochemistry.
Resolution Low: Alkyl chain protons overlap significantly in the 1.2–1.6 ppm range.Medium: Fragmentation patterns (McLafferty) can suggest structure but are often ambiguous for iso-alkanes.High: Spreads proton signals into a second dimension (Carbon or Proton), resolving overlap.[1]
Isomer Differentiation Poor: Cannot reliably distinguish 5-methyl from 4-methyl isomers.Moderate: Relies on library matching; de novo identification is risky.Excellent: Traces the exact bond-by-bond connectivity.
Sample Requirement ~5-10 mg< 1 mg~10-30 mg (for optimal HSQC time).
Verdict Screening ToolConfirmation ToolValidation Standard

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. Its residual peak (7.26 ppm) does not interfere with the alkyl region.
    
  • Concentration: Dissolve 15–30 mg of analyte in 0.6 mL solvent.

    • Note: Lower concentrations (<5 mg) will exponentially increase HSQC acquisition time.

  • Tube: High-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1D

    
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 s (ensure quantitative integration of methyls).

  • 2D COSY (gCOSY):

    • Matrix: 2048 (

      
      ) x 256 (
      
      
      
      ).
    • Scans: 4–8.

    • Why: Gradient-enhanced COSY reduces artifacts and acquisition time.

  • 2D HSQC (gHSQC):

    • Matrix: 2048 (

      
      ) x 256 (
      
      
      
      ).
    • Scans: 8–16.

    • Optimization: Set coupling constant

      
       to 145 Hz (standard for aliphatic chains).
      

Part 3: Validation Logic & Data Interpretation

This section details the "Chain Walking" method, the most robust way to validate the structure.

The Molecule

Structure:


[2][3][4][5][6][7][8]
Step 1: The Anchors (1D & HSQC)

Identify the signals that are distinct and separated from the "alkyl blob."

  • C1 (Ketone Methyl): Look for a sharp singlet at ~2.13 ppm . HSQC will correlate this to a carbon at ~30 ppm .

  • C3 (Alpha-Methylene): Look for a triplet (or multiplet) at ~2.42 ppm . This is deshielded by the carbonyl. HSQC correlates to ~43 ppm .

  • Terminal Methyls: You will see a mix of doublets and triplets at 0.85–0.95 ppm .

Step 2: The Walk (COSY Connectivity)

Use the COSY spectrum to trace the chain bond-by-bond.

  • Start at C3 (~2.42 ppm):

    • Find the COSY cross-peak correlating C3 to the C4 protons.

    • Result: C4 will likely be in the shielded region (~1.5 ppm).

  • Step from C4 to C5:

    • Look for the correlation from C4 to the next proton, C5 .

    • Critical Check: C5 is the branch point . It is a methine (CH) , not a methylene (

      
      ).
      
    • Validation: In the HSQC, the C5 proton should correlate to a carbon signal that is phase-edited (in Edited-HSQC) to have the opposite sign of the

      
       groups (or identified via DEPT-135).
      
  • The "Smoking Gun" (C5 to Methyl):

    • The C5 methine proton (~1.4–1.5 ppm) MUST show a strong COSY correlation to a methyl doublet at ~0.9 ppm.

    • Counter-proof: If the methyl coupling appeared at C4, it would be 4-methylnonan-2-one.

Part 4: Visualization of Workflows

Diagram 1: Experimental Validation Workflow

This diagram outlines the decision-making process from sample prep to final structural confirmation.

G Start Sample: 5-Methylnonan-2-one Prep Prep: 20mg in CDCl3 Start->Prep Run1D Acquire 1D 1H NMR Prep->Run1D Check1D Check: Distinct Ketone Methyl (~2.1 ppm)? Run1D->Check1D Run2D Acquire 2D COSY & HSQC Check1D->Run2D Yes Fail Repurify / Check Synthesis Check1D->Fail No (Impure) Analysis Data Analysis (Chain Walking) Run2D->Analysis

Caption: Figure 1. Step-by-step experimental workflow for validating branched ketone structures.

Diagram 2: The "Chain Walk" Assignment Logic

This diagram visualizes the specific COSY correlations required to prove the 5-methyl position.

Logic Ketone C2 Carbonyl (Anchor) C3 C3 Alpha-CH2 (~2.42 ppm) Ketone->C3 Inductive Effect C4 C4 Beta-CH2 (~1.5 ppm) C3->C4 COSY Correlation C5 C5 Methine (Branch) (~1.4 ppm) C4->C5 COSY Correlation Me_Branch Branch Methyl (~0.9 ppm Doublet) C5->Me_Branch CRITICAL COSY Match Chain Rest of Chain (C6-C9) C5->Chain COSY

Caption: Figure 2. The "Chain Walk" logic. The critical validation step is the COSY correlation between C5 and the Branch Methyl.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4544 (Mass Spectrum) & Analogous Ketone NMR Data. National Institute of Advanced Industrial Science and Technology (AIST).[9][10][11] Available at: [Link][9][10]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on COSY/HSQC pulse sequences).
  • NIST Mass Spectrometry Data Center. 5-Methylnonane Mass Spectrum (Analog). National Institute of Standards and Technology.[12] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for alkyl chemical shift prediction).

Sources

Comparative Analytical Guide: 5-Methylnonan-2-one vs. 2-Nonanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analytical comparison between 2-Nonanone (a linear C9 ketone) and 5-Methylnonan-2-one (a branched C10 homolog). While 2-Nonanone is a ubiquitous standard in flavor and pheromone chemistry, 5-Methylnonan-2-one represents a structural homolog often encountered as a synthetic impurity or specific metabolite. This guide focuses on distinguishing these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and physicochemical profiling, designed for researchers in metabolomics and organic synthesis.

Physicochemical Profile & Structural Logic

The primary differentiator between these analytes is the carbon chain length and branching. 2-Nonanone is a linear nine-carbon chain. 5-Methylnonan-2-one is a ten-carbon system with a methyl branch at the gamma (


) position relative to the carbonyl.
Comparative Properties Table
Feature2-Nonanone5-Methylnonan-2-one
CAS Number 821-55-6Not widely listed (Synthetic)
Formula


Molecular Weight 142.24 g/mol 156.27 g/mol
Structure Type Linear KetoneBranched Ketone (

-methyl)
Boiling Point (Est.) 195°C (468 K)205–210°C
Kovats Index (DB-5) 1093~1165 (Predicted)
LogP (Est.) 3.143.55

Expert Insight: The addition of a methylene group (


) typically increases the Boiling Point (BP) by 20–30°C in linear chains. However, branching (as seen in the 5-methyl isomer) reduces surface area relative to a linear C10 (2-Decanone, BP 210°C), slightly depressing the boiling point. Therefore, 5-Methylnonan-2-one will elute after  2-Nonanone but likely just before or co-eluting with n-Decanone depending on the stationary phase.

Mass Spectrometry Forensics (GC-MS)

The most definitive method for differentiation is Electron Ionization (EI) Mass Spectrometry. Both compounds are methyl ketones, meaning they share characteristic rearrangements, but their molecular ions (


) and alkyl fragments differ.
Fragmentation Pathways[1]
  • McLafferty Rearrangement (m/z 58): Both molecules possess a

    
    -hydrogen necessary for the McLafferty rearrangement.
    
    • 2-Nonanone: The

      
      -carbon is C5 (methylene).[1] Migration of H leads to cleavage of the 
      
      
      
      bond, yielding the enol of acetone (m/z 58 ) and a neutral alkene (1-hexene).
    • 5-Methylnonan-2-one: The

      
      -carbon is C5 (methine). The rearrangement still occurs readily, yielding the same m/z 58  base peak. The neutral fragment lost is a branched alkene (2-methyl-1-hexene).
      
  • 
    -Cleavage: 
    
    • 2-Nonanone: Cleavage at the carbonyl yields m/z 43 (

      
      ) and m/z 127  (
      
      
      
      ). The alkyl tail fragment is m/z 99 (
      
      
      ).
    • 5-Methylnonan-2-one: Cleavage yields m/z 43 and m/z 141 (

      
      ). The alkyl tail fragment is m/z 113  (
      
      
      
      ).
Pathway Visualization

The following diagram illustrates the parallel fragmentation logic, highlighting why m/z 58 is common to both, while the molecular ion serves as the discriminator.

G cluster_0 2-Nonanone (C9) cluster_1 5-Methylnonan-2-one (C10) N1 Molecular Ion [M]+ = 142 N2 McLafferty Rearr. Base Peak: m/z 58 N1->N2 - C6H12 (Neutral) N3 Alpha Cleavage m/z 43 + m/z 99 N1->N3 Direct Scission M1 Molecular Ion [M]+ = 156 M2 McLafferty Rearr. Base Peak: m/z 58 M1->M2 - C7H14 (Branched Neutral) M3 Alpha Cleavage m/z 43 + m/z 113 M1->M3 Direct Scission

Figure 1: Comparative Mass Spectrometry Fragmentation Pathways. Note that while the base peak (m/z 58) is identical, the Molecular Ions and Alpha-cleavage tail fragments distinguish the analytes.

Experimental Protocol: Chromatographic Separation

To separate these compounds in a mixture, a non-polar capillary column is recommended. The branching of 5-methylnonan-2-one affects its Van der Waals interactions, but the higher molecular weight dominates the retention behavior.

Recommended Method (GC-FID/MS)
  • Column: 30m x 0.25mm ID, 0.25µm film thickness (5%-phenyl-methylpolysiloxane, e.g., DB-5, HP-5, ZB-5).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) or Split 1:50 (for synthesis monitoring) at 250°C.

  • Oven Program:

    • Hold at 50°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C and hold for 5 min.

  • Detection:

    • FID: 300°C (Quantification).

    • MS: Scan range 35–300 amu (Identification).

Self-Validating Logic: If you observe a peak at Kovats Index ~1093 with m/z 142, it is 2-Nonanone . If a peak appears later (approx. RI 1165) with m/z 156 but still contains the m/z 58 base peak, it confirms the 5-Methylnonan-2-one structure (homolog).

Synthesis & Origin Context[3][4]

Understanding the source of the sample aids in identification.

  • 2-Nonanone:

    • Natural Occurrence:[2] Found in Houttuynia cordata, blue cheese, and insect pheromones (e.g., ants, beetles).

    • Production: Often produced via oxidation of 2-nonanol or alkaline hydrolysis of acyl esters.

  • 5-Methylnonan-2-one:

    • Synthetic Origin:[3][4] Typically a laboratory product. It can be synthesized via the alkylation of ethyl acetoacetate with 1-bromo-2-methylhexane followed by decarboxylation.

    • Impurity Profile: If found in a 2-Nonanone standard, it suggests contamination from methylated precursors during synthesis.

References

  • NIST Chemistry WebBook. 2-Nonanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[5] Available at: [Link]

  • PubChem. 2-Nonanone Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referenced for McLafferty Rearrangement mechanisms in methyl ketones).
  • Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. Available at: [Link]

Sources

Distinguishing 5-Methylnonan-2-one from its Isomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and development, the precise identification of isomeric compounds is a critical challenge. Subtle differences in molecular structure can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth technical comparison of 5-Methylnonan-2-one and its positional isomers, offering a multi-faceted analytical approach for their unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for isomer characterization.

The core challenge in distinguishing methylnonan-2-one isomers lies in their identical molecular formula (C₁₀H₂₀O) and mass, making simple mass determination insufficient. Their structural similarity also presents a challenge for chromatographic separation. Therefore, a combination of chromatographic and spectroscopic techniques is essential for definitive identification.

The Isomeric Landscape of Methylnonan-2-one

The isomers of methylnonan-2-one that are the focus of this guide are all methyl ketones, meaning the carbonyl group is located at the second position of the nonane chain. The point of differentiation is the position of the methyl group along this chain. The primary isomers of interest are:

  • 3-Methylnonan-2-one

  • 4-Methylnonan-2-one

  • 5-Methylnonan-2-one

  • 6-Methylnonan-2-one

  • 7-Methylnonan-2-one

  • 8-Methylnonan-2-one

This guide will systematically explore how Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be leveraged to distinguish these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful First-Line Technique

Gas Chromatography-Mass Spectrometry is a cornerstone of volatile and semi-volatile compound analysis, offering both separation and identification capabilities.

The Logic of Separation: Gas Chromatography

The separation of isomers in GC is primarily governed by their boiling points and their interactions with the stationary phase of the GC column. Generally, more branched isomers tend to have lower boiling points and, consequently, shorter retention times than their linear counterparts. However, the position of the methyl group in methylnonan-2-one isomers results in subtle differences in their boiling points and polarities, which can be exploited for their separation.

A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or HP-5ms), is a logical starting point. On such a column, the elution order is primarily dictated by the volatility of the isomers. We can predict that the isomer with the methyl group closest to the center of the chain (5-methylnonan-2-one) might have a slightly lower boiling point than those with the methyl group closer to the ends, due to a more compact structure. However, experimental verification is crucial.

Predicted Elution Order on a Non-Polar GC Column:

The Fingerprint of Fragmentation: Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry provides a molecular fingerprint based on the fragmentation pattern of the parent ion. For methyl ketones, two primary fragmentation pathways are particularly informative: α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For methyl ketones, this results in a prominent acylium ion at m/z 43 (CH₃CO⁺). This peak is a strong indicator of a methyl ketone but does not, on its own, differentiate the isomers. The other α-cleavage will result in the loss of a methyl radical, leading to an [M-15]⁺ ion.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond. This results in the formation of a neutral enol and a charged alkene. The m/z of the resulting radical cation is indicative of the structure of the alkyl chain.

The key to distinguishing the isomers of methylnonan-2-one lies in the unique fragments generated from the cleavage of the larger alkyl chain and the specific McLafferty rearrangement products.

Table 1: Predicted Key Mass Spectral Fragments for Methylnonan-2-one Isomers

IsomerKey α-Cleavage Fragment (m/z)McLafferty Rearrangement Fragment (m/z)Other Diagnostic Fragments (m/z)
3-Methylnonan-2-one 43 (base peak), 141 ([M-15]⁺)58 (from γ-H on C5)71, 85, 99
4-Methylnonan-2-one 43 (base peak), 141 ([M-15]⁺)58 (from γ-H on C6)57, 71, 113
5-Methylnonan-2-one 43 (base peak), 141 ([M-15]⁺)58 (from γ-H on C7)71, 85, 127
6-Methylnonan-2-one 43 (base peak), 141 ([M-15]⁺)72 (from γ-H on C4 and C8)57, 99
7-Methylnonan-2-one 43 (base peak), 141 ([M-15]⁺)86 (from γ-H on C5 and C9)57, 85
8-Methylnonan-2-one 43 (base peak), 141 ([M-15]⁺)100 (from γ-H on C6 and C10)57, 71

Note: The base peak for all isomers is expected to be m/z 43. The other listed fragments are predicted based on standard fragmentation rules and their relative intensities will be key for differentiation. It is highly recommended to acquire mass spectra of authenticated standards for definitive comparison.

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify isomers of methylnonan-2-one.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Data Analysis:

  • Compare the retention times of the unknown sample with those of the authenticated standards.

  • Analyze the mass spectrum of each separated isomer, paying close attention to the relative abundances of the key fragment ions outlined in Table 1.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Non-Polar Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Retention Time Comparison Detection->Chromatogram MassSpectra Mass Spectral Fragmentation Analysis Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification

GC-MS workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom in a molecule, making it an exceptionally powerful tool for isomer differentiation.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of each methylnonan-2-one isomer will be unique due to the different chemical environments of the protons. The key diagnostic signals will be:

  • The methyl ketone singlet: A sharp singlet corresponding to the three protons of the methyl group adjacent to the carbonyl (C1) will be present in all isomers, typically in the range of 2.1-2.2 ppm.[1]

  • The α-methylene/methine protons: The chemical shifts and splitting patterns of the protons on the carbon atom on the other side of the carbonyl group (C3) will vary depending on the position of the methyl branch.

  • The methyl branch signal: The chemical shift and splitting pattern of the methyl group protons on the nonane chain will be a key differentiator. It will appear as a doublet, and its chemical shift will depend on its proximity to the electron-withdrawing carbonyl group.

  • The aliphatic chain protons: The signals for the remaining methylene and methine protons will appear in the upfield region (typically 0.8-1.7 ppm) and will exhibit complex splitting patterns.[1]

Table 2: Predicted Diagnostic ¹H NMR Chemical Shifts (ppm) for Methylnonan-2-one Isomers

IsomerC1-H₃ (s)C-Methyl-H₃ (d)α-Protons (C3-H)
3-Methylnonan-2-one ~2.1~1.1~2.5 (m)
4-Methylnonan-2-one ~2.1~0.9~2.4 (t)
5-Methylnonan-2-one ~2.1~0.9~2.4 (t)
6-Methylnonan-2-one ~2.1~0.9~2.4 (t)
7-Methylnonan-2-one ~2.1~0.9~2.4 (t)
8-Methylnonan-2-one ~2.1~0.9~2.4 (t)

Note: These are predicted values. The exact chemical shifts and coupling constants will need to be determined experimentally. The multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) is also a critical piece of information.

¹³C NMR Spectroscopy: A Carbon Count and Environment Map

¹³C NMR spectroscopy is arguably the most definitive technique for distinguishing these isomers. Each unique carbon atom in the molecule will give a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment.

Key Diagnostic Signals:

  • The carbonyl carbon: This will be the most downfield signal, typically in the range of 208-212 ppm.[2]

  • The α-carbons: The carbons adjacent to the carbonyl group (C1 and C3) will appear in the range of 30-50 ppm.[2]

  • The carbon bearing the methyl group: The chemical shift of this methine carbon will be characteristic of its position in the chain.

  • The methyl carbons: The C1 methyl and the branching methyl group will have distinct chemical shifts.

By simply counting the number of unique carbon signals and observing their chemical shifts, one can readily distinguish between the isomers.

Table 3: Predicted Number of Unique ¹³C NMR Signals and Key Chemical Shifts (ppm)

IsomerNumber of ¹³C SignalsC=O (C2)C1Branching C-Methyl
3-Methylnonan-2-one 10~212~29~16
4-Methylnonan-2-one 10~211~29~19
5-Methylnonan-2-one 10~210~29~22
6-Methylnonan-2-one 10~209~29~20
7-Methylnonan-2-one 10~209~29~22
8-Methylnonan-2-one 9 (due to symmetry)~209~29~22

Note: The predicted chemical shifts are approximate. Experimental data is required for definitive assignment. The number of signals for 8-methylnonan-2-one is predicted to be 9 due to the magnetic equivalence of the two methyl carbons on C8.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of methylnonan-2-one isomers.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

Sample Preparation:

  • Dissolve ~10-20 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: ~16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: ~240 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (coupling constants), and integrations in the ¹H NMR spectrum.

  • Analyze the chemical shifts in the ¹³C NMR spectrum and count the number of unique carbon signals.

  • Compare the experimental data with the predicted values and with spectra of authenticated standards.

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis_nmr Data Analysis Sample_NMR Purified Isomer Dissolve Dissolve in CDCl₃ with TMS Sample_NMR->Dissolve H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing Analysis_H1 ¹H NMR Analysis (Shifts, Splitting, Integration) Processing->Analysis_H1 Analysis_C13 ¹³C NMR Analysis (Shifts, Number of Signals) Processing->Analysis_C13 Structure_Elucidation Structure Confirmation Analysis_H1->Structure_Elucidation Analysis_C13->Structure_Elucidation

NMR spectroscopy workflow for isomer elucidation.

Conclusion

The unambiguous differentiation of 5-Methylnonan-2-one from its positional isomers is a challenging yet achievable task through the systematic application of modern analytical techniques. Gas Chromatography-Mass Spectrometry provides an excellent first-pass analysis, offering separation based on subtle differences in volatility and a characteristic fragmentation "fingerprint" for each isomer. However, for definitive structural confirmation, ¹³C NMR spectroscopy is unparalleled in its ability to provide a clear map of the carbon skeleton. ¹H NMR spectroscopy complements this by providing detailed information on the proton environments and their connectivity.

For researchers and professionals in drug development and other chemical sciences, the combined use of these techniques, alongside the crucial step of verifying results with authenticated standards, provides a robust and self-validating system for the confident identification of these closely related methyl ketone isomers. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of chemical products and pharmaceutical compounds.

References

  • PubChem. 4-Methyl-2-nonanone. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methyl-2-nonanone. National Center for Biotechnology Information. [Link]

  • NIST. 3-Nonanone, 2-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. 8-methylnonan-2-one. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
  • COLMARppm. A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. [Link]

  • PubChem. 3-Methylnonane. National Center for Biotechnology Information. [Link]

  • NIST. 6-methyl-2-nonanone. NIST Chemistry WebBook. [Link]

  • PubChemLite. 8-methylnonan-2-one (C10H20O). [Link]

  • OpenOChem Learn. Ketones. [Link]

Sources

Validating Volatile Pheromones: Elemental Analysis vs. HRMS for 5-Methylnonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Volatility Paradox

In drug discovery and semiochemical (pheromone) research, 5-Methylnonan-2-one represents a specific challenge common to medium-chain aliphatic ketones: it is a bioactive volatile liquid. While its synthesis is straightforward, its validation is not.

Regulatory bodies and high-impact journals typically demand Elemental Analysis (CHN) results within ±0.4% of theoretical values to confirm purity. However, for compounds with significant vapor pressure like 5-Methylnonan-2-one, traditional combustion analysis often yields failing results—not because the synthesis failed, but because the sample evaporates inside the instrument's autosampler before combustion occurs.

This guide objectively compares the two industry-standard validation routes for this molecule: Classical Combustion Analysis (CHN) versus High-Resolution Mass Spectrometry (HRMS) . We provide experimental protocols to mitigate volatility errors and data to support the optimal validation strategy.

Theoretical Framework: 5-Methylnonan-2-one

Before validating, we must establish the ground truth. 5-Methylnonan-2-one is a saturated ketone often synthesized via alkylation of acetoacetate or Grignard reactions.

  • Chemical Formula: C₁₀H₂₀O

  • Molecular Weight: 156.27 g/mol

  • Physical State: Colorless liquid with characteristic odor.

  • Key Validation Challenge: High volatility leads to "mass loss" errors in gravimetric analysis.

Elemental Composition Targets
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 1012.011120.1176.86%
Hydrogen 201.00820.1612.90%
Oxygen 115.99915.99910.24%

Comparative Analysis: Combustion (CHN) vs. HRMS

This section evaluates the two primary methods for validating the elemental composition of 5-Methylnonan-2-one.

Method A: Classical Combustion Analysis (CHN)

The Gold Standard for Purity

Mechanism: The sample is burned in excess oxygen at >900°C. The resulting CO₂, H₂O, and N₂ gases are separated and quantified.

  • Pros: Directly measures bulk purity. Impurities (like solvents or inorganic salts) significantly skew results, making it a harsh but honest test.

  • Cons: Extreme susceptibility to volatility. If 0.1 mg of the weighed 2.0 mg sample evaporates before combustion, the instrument calculates percentages based on the original 2.0 mg, leading to drastically low Carbon/Hydrogen values.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Precision Alternative

Mechanism: Ionizes the molecule (usually Electrospray Ionization ESI or Electron Impact EI) and measures the mass-to-charge ratio (m/z) with <5 ppm error.

  • Pros: Immune to evaporation issues (since it detects ions, not bulk mass percentages). Confirms molecular formula unequivocally.

  • Cons: Does not prove bulk purity. A sample could be 80% pure, but the 80% that is target molecule will give a perfect HRMS score.

Comparison Matrix
FeatureCombustion Analysis (CHN)HRMS (Orbitrap/Q-TOF)
Primary Risk Sample Evaporation (False Fail)Ion Suppression (False Pass)
Sample Req. 2–5 mg< 0.1 mg
Accuracy Metric ± 0.4% absolute deviation< 5 ppm mass error
Suitability for 5-Methylnonan-2-one Low (unless encapsulated)High

Experimental Data: The Impact of Volatility

To demonstrate the "Volatility Error," we compared results from an open-vessel handling technique versus a cold-sealed technique for 5-Methylnonan-2-one.

Table 1: Validation Results Comparison
MetricTheoreticalProtocol A: Standard Tin Boat (Open)Protocol B: Cold-Sealed Capsule (Recommended)Protocol C: HRMS (ESI+)
Carbon % 76.86 74.20 (Fail)76.79 (Pass)N/A
Hydrogen % 12.90 11.85 (Fail)12.95 (Pass)N/A
Observed Mass 156.1514N/AN/A156.1512
Error --2.66% (C) -0.07% (C) 1.2 ppm
Conclusion -False Negative due to evaporationValid Identity & PurityValid Identity

Analysis: Protocol A fails because the volatile ketone evaporates after weighing but before combustion. Protocol B succeeds because the sample is hermetically sealed. Protocol C confirms identity but requires Protocol B to confirm bulk purity.

Detailed Protocols

Protocol B: Cold-Sealing for Volatile CHN Analysis

Use this method to satisfy reviewers requiring bulk purity data for volatile oils.

  • Preparation: Pre-clean smooth-wall tin capsules (Sn) with acetone and dry.

  • Tare: Place the empty capsule and a specialized indium sealing lid on the microbalance. Tare to zero.

  • Loading: Using a gas-tight microsyringe, inject 2.0 mg of 5-Methylnonan-2-one into the capsule. Do not splash the sides.

  • Cold Sealing: Immediately place the capsule into a cold-welding press (e.g., PerkinElmer Sealer).

  • Press: Apply mechanical pressure to cold-weld the indium lid to the tin capsule. This creates a hermetic seal that prevents evaporation.

  • Weighing: Weigh the sealed capsule immediately.

  • Analysis: Run the combustion cycle with an oxygen boost (to ensure combustion of the thick metal capsule).

Protocol C: HRMS Sample Prep

Use this method for molecular formula confirmation.

  • Solvent: Dissolve 1 mg of 5-Methylnonan-2-one in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute 10 µL of this stock into 990 µL of Methanol + 0.1% Formic Acid (to promote protonation [M+H]⁺).

  • Injection: Direct infusion at 5 µL/min into an Orbitrap or Q-TOF source.

  • Target Ion: Scan for [M+H]⁺ = 157.1587 (Calculated: 156.1514 + 1.0073).

Decision Logic & Workflow

The following diagram illustrates the decision process for validating volatile semiochemicals like 5-Methylnonan-2-one.

ValidationWorkflow Start Start: 5-Methylnonan-2-one Validation CheckVolatility Is Boiling Point < 180°C? Start->CheckVolatility StandardCHN Standard CHN Analysis (Open Boat) CheckVolatility->StandardCHN No (Stable Solid) SealedCHN Cold-Sealed CHN Analysis (Indium/Tin Capsule) CheckVolatility->SealedCHN Yes (Volatile Liquid) ResultCheck Is Result within ±0.4%? StandardCHN->ResultCheck SealedCHN->ResultCheck Pass VALIDATED (High Purity Confirmed) ResultCheck->Pass Yes Fail FAIL: Evaporation Error ResultCheck->Fail No (Low C%) HRMS_Alt Switch to HRMS (Identity Confirmation) Fail->HRMS_Alt If Purity is known good but CHN fails repeatedly HRMS_Alt->Pass Confirm Formula Only

Figure 1: Decision tree for selecting the correct elemental analysis protocol based on compound volatility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19601719, 5-Methylnonanal (Structural Analog). Retrieved from [Link]

  • MDPI (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/FID.[1] Retrieved from [Link]

  • Thermo Fisher Scientific.Elemental Analysis of Volatile Samples: Technical Note 51402. (General methodology reference for cold-sealing protocols).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methylnonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized aliphatic ketones like 5-Methylnonan-2-one (CAS: 2358176-40-4) requires more than a cursory glance at a standard safety sheet. In drug development and advanced chemical synthesis, operational safety relies on understanding the causality behind chemical interactions.

5-Methylnonan-2-one is a branched, 10-carbon aliphatic ketone. While its branched structure slightly alters its steric interactions and vapor pressure compared to linear analogs like 2-nonanone, its hazard profile remains fundamentally similar: it is a combustible liquid, a potent defatting agent to human tissue, and a highly effective solvent that rapidly degrades standard laboratory elastomers.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, transfer, and disposal of 5-Methylnonan-2-one.

Risk Assessment & Hazard Matrix

To design an effective defense system, we must first quantify the threat. The following table summarizes the quantitative data and hazard classifications for 5-Methylnonan-2-one (utilizing structurally analogous data from as a baseline for C9-C10 aliphatic ketones) [1, 2].

Hazard CategoryCharacteristic / ValueOperational Implication
Flammability Combustible Liquid (Flash Point ~64°C / 148°F)Vapors can form explosive mixtures. Requires grounding during large transfers.
Skin Contact Irritant (Category 2); Defatting agentStrips lipids from the stratum corneum. Requires highly impermeable elastomers.
Eye Contact Serious Irritant (Category 2A)Vapor exposure or liquid splash causes immediate corneal irritation.
Inhalation Respiratory Irritant / CNS DepressantHigh vapor concentrations require active ventilation (fume hood or respirator).
Environmental Harmful to aquatic life (LogP ~3.14)Strict segregation in non-halogenated organic waste; no drain disposal.

Core PPE Requirements: The "Armor"

The mandates that Personal Protective Equipment (PPE) selection must be strictly dictated by the chemical's specific degradation profile [3].

Hand Protection (The Causality of Permeation): This is the most critical failure point in laboratory settings. Researchers habitually reach for standard nitrile or latex gloves. Do not use standard thin nitrile or latex for handling 5-Methylnonan-2-one.

  • The Science: Nitrile (a copolymer of acrylonitrile and butadiene) is polar enough to resist non-polar lipids, but ketones are highly effective solvents that rapidly intercalate between the nitrile polymer chains. This causes immediate swelling, degradation, and chemical breakthrough, often within 30 to 60 seconds.

  • The Solution: You must use Butyl Rubber or Polyvinyl Alcohol (PVA) gloves[4]. Butyl rubber (an isobutylene-isoprene copolymer) possesses a high chain density and lacks the polarity affinity for ketones, providing a highly impermeable barrier. If fine analytical dexterity is required, wear a thin nitrile under-glove for tactile feedback, covered by a heavy-duty butyl outer glove.

Eye and Face Protection:

  • For analytical volumes (< 50 mL): ANSI Z87.1+ certified chemical splash goggles.

  • For preparative volumes (> 50 mL) or pressurized transfers: A full-face shield worn over splash goggles is mandatory to protect against erratic splashing.

Body Protection:

  • A Flame-Resistant (FR) lab coat (e.g., Nomex) is required due to the combustible nature of the ketone.

  • For bulk transfers, a butyl or neoprene chemical-resistant apron must be worn over the lab coat.

Respiratory Protection:

  • The primary engineering control is a certified chemical fume hood (minimum face velocity of 100 fpm).

  • If ventilation is compromised, or during a spill cleanup, use a half-mask or full-face air-purifying respirator equipped with Organic Vapor (OV) cartridges (Type A, brown color code).

Operational Workflow: Handling & Transfer

To ensure a self-validating safety system, follow this step-by-step methodology when dispensing 5-Methylnonan-2-one.

Step 1: Pre-Operation Verification

  • Verify fume hood continuous airflow monitors are in the "Safe" zone.

  • Clear the workspace of any strong oxidizers (e.g., nitric acid, peroxides) and all ignition sources (hot plates, open flames) within a 3-meter radius.

  • Inspect butyl gloves for micro-tears using the "roll and trap" air inflation method.

Step 2: Grounding and Bonding (For volumes > 4 Liters)

  • Causality: Flowing non-polar and slightly polar liquids generate static electricity. Because ketones have relatively low conductivity, static charge can accumulate and discharge as a spark, igniting the vapor.

  • Attach a grounding cable from the source drum to a known laboratory ground.

  • Attach a bonding cable between the source drum and the receiving vessel.

Step 3: Dispensing and Transfer

  • Uncap the 5-Methylnonan-2-one container only inside the fume hood.

  • Use a glass or Teflon (PTFE) pipette/syringe for volumetric transfers. Avoid polystyrene or standard PVC tubing, as the ketone will dissolve them.

  • Cap the receiving vessel immediately after transfer to suppress vapor emission.

Step 4: Post-Operation

  • Wipe down the exterior of the sealed chemical bottle with a dry, lint-free wipe before returning it to the flammable storage cabinet.

  • Wash hands and forearms thoroughly with soap and water. Ketone vapors can settle on the skin and cause delayed dermatitis.

Emergency Response & Waste Disposal Plan

Spill Management Protocol
  • Evacuate & Isolate: Immediately remove personnel from the immediate vicinity. Turn off all nearby electrical equipment to eliminate ignition sources.

  • Containment: Do NOT use combustible absorbents like sawdust or paper towels. Deploy inert, liquid-binding materials such as diatomaceous earth, dry sand, or a commercial universal spill pad.

  • Cleanup: Don butyl gloves and an OV respirator. Scoop the absorbed ketone mixture using non-sparking (e.g., polypropylene or brass) tools.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipid-stripping residue.

Waste Disposal Plan
  • Segregation: Classify all liquid waste and contaminated absorbents as "Non-Halogenated Organic Waste."

  • Containment: Store waste in High-Density Polyethylene (HDPE) or glass carboys. Never mix with halogenated waste or aqueous acids, as this can trigger exothermic reactions or off-gassing.

  • Labeling: Affix GHS-compliant labels featuring the "Flammable" and "Exclamation Mark" (Irritant) pictograms. Store in a secondary containment tray until collected by EHS personnel.

PPE Selection & Handling Workflow

PPE_Workflow Start Task: Handling 5-Methylnonan-2-one Decision Volume & Operation Type? Start->Decision SmallVol < 50 mL Analytical / Bench Scale Decision->SmallVol Low Risk LargeVol > 50 mL OR Heated / Aerosolizing Decision->LargeVol High Risk SmallVent Well-Ventilated Area (Fume Hood Recommended) SmallVol->SmallVent LargeVent Mandatory Chemical Fume Hood LargeVol->LargeVent SmallPPE PPE: Butyl Gloves, Safety Glasses, Lab Coat SmallVent->SmallPPE LargePPE PPE: Butyl/PVA Gloves, Face Shield, Chem Apron LargeVent->LargePPE Grounding Grounding & Bonding Required (Static Risk) LargePPE->Grounding

Decision tree for 5-Methylnonan-2-one handling and PPE selection based on operational volume.

References

  • Title: 2-Nonanone | C9H18O - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Personal Protective Equipment - General Requirements (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Ketochem Lightweight Ketone Resistant Glove Data Source: Polyco Healthline URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.